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Anti-infective agent 7

Cat. No.: B12397457
M. Wt: 442.5 g/mol
InChI Key: MRUCKOUZZOKELR-UHFFFAOYSA-N
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Description

Anti-infective agent 7 is a useful research compound. Its molecular formula is C28H30N2O3 and its molecular weight is 442.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H30N2O3 B12397457 Anti-infective agent 7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H30N2O3

Molecular Weight

442.5 g/mol

IUPAC Name

3-(1-benzylpiperidin-4-yl)-2-(tert-butylamino)benzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C28H30N2O3/c1-28(2,3)29-27-22(19-13-15-30(16-14-19)17-18-9-5-4-6-10-18)23-24(31)20-11-7-8-12-21(20)25(32)26(23)33-27/h4-12,19,29H,13-17H2,1-3H3

InChI Key

MRUCKOUZZOKELR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Daptomycin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Daptomycin is a cyclic lipopeptide antibiotic critical for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its efficacy stems from a unique mechanism of action that targets the bacterial cell membrane, leading to rapid bactericidal effects.[2] This guide provides an in-depth examination of Daptomycin's core mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

Daptomycin's bactericidal activity is a multi-step process initiated by its interaction with the bacterial cell membrane in the presence of calcium ions.[3][4] The process is highly specific to Gram-positive bacteria due to their unique membrane composition.[3] Gram-negative bacteria are typically resistant because their outer membrane prevents the antibiotic from reaching its target, the inner cytoplasmic membrane.[3]

The key stages of Daptomycin's mechanism are:

  • Calcium-Dependent Conformational Change: In the presence of physiological concentrations of calcium ions, Daptomycin undergoes a conformational change that facilitates its binding to and insertion into the bacterial cell membrane.[3][5] This calcium-decorated form of Daptomycin functionally behaves as a cationic antimicrobial peptide.[5][6]

  • Membrane Insertion and Oligomerization: The lipid tail of the Daptomycin molecule anchors the antibiotic into the cytoplasmic membrane.[3] This insertion is dependent on the presence of the acidic phospholipid phosphatidylglycerol (PG), which is abundant in the membranes of Gram-positive bacteria.[7][8][9] Once inserted, Daptomycin molecules aggregate or oligomerize within the membrane.[3][7]

  • Membrane Disruption and Depolarization: The aggregation of Daptomycin disrupts the local membrane structure, creating holes or ion-conducting channels.[3][7] This leads to an uncontrolled efflux of intracellular ions, most notably potassium (K+).[3][4][10] The rapid loss of positive ions from the cell causes a swift and severe depolarization of the membrane potential.[4][10]

  • Inhibition of Macromolecular Synthesis and Cell Death: The dissipation of the membrane potential is a critical event that triggers a cascade of failures in cellular processes.[2][3] The loss of membrane integrity and potential leads to the inhibition of DNA, RNA, and protein synthesis, culminating in bacterial cell death.[2][7][9] Some evidence also suggests that Daptomycin's disruption of membrane domains interferes with the proper functioning of cell wall synthesis machinery.[2][11]

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane (PG-Rich) cluster_intracellular Intracellular Space DAP Daptomycin Complex Ca²⁺-Daptomycin Complex DAP->Complex Binds Ca Calcium Ions (Ca²⁺) Ca->Complex Oligomer Daptomycin Oligomerization & Channel Formation Complex->Oligomer Inserts into membrane & aggregates K_ion Potassium Ions (K⁺) Oligomer->K_ion K⁺ Efflux Depolarization Rapid Membrane Depolarization K_ion->Depolarization Leads to Inhibition Inhibition of DNA, RNA, & Protein Synthesis Depolarization->Inhibition Causes Death Bacterial Cell Death Inhibition->Death Results in

Daptomycin's bactericidal signaling pathway.

Quantitative Analysis of Daptomycin Activity

The effectiveness of Daptomycin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: Daptomycin MIC Values against Staphylococcus aureus

Bacterial Strain Number of Isolates Daptomycin MIC Range (µg/mL) Daptomycin MIC₅₀ (µg/mL) Daptomycin MIC₉₀ (µg/mL) Reference
Methicillin-Resistant S. aureus (MRSA) 98 0.125 - 1.0 0.38 0.75 [12]
Heterogeneously Glycopeptide-Resistant MRSA (hGISA) 19 0.19 - 1.0 - - [12]
MRSA (European Isolates) 38 0.03 - 0.5 0.25 0.5 [12]
MRSA with Vancomycin MIC of 2 µg/mL 410 - - 0.5 [13]
Daptomycin Non-Susceptible S. aureus (DNS) 12 2.0 - 4.0 - - [14]

| MRSA (India) | 63 | <1.0 | - | <1.0 |[15] |

The core mechanistic event—membrane depolarization—has also been quantified. Studies show a direct correlation between the dissipation of membrane potential and the loss of cell viability.

Table 2: Correlation of Membrane Depolarization and Cell Viability in S. aureus

Time After Daptomycin (5 µg/mL) Addition Reduction in Membrane Potential Reduction in Cell Viability Reference
30 minutes >90% >99% [4][10][16]

| 60 minutes | Fully Depolarized | >99% |[4][16] |

Mechanisms of Resistance

Resistance to Daptomycin in S. aureus is a complex, stepwise process often involving multiple genetic mutations.[17] The primary mechanisms do not involve degradation of the antibiotic but rather alterations to the bacterial cell envelope that prevent Daptomycin from reaching its target.

Key resistance strategies include:

  • Alteration of Membrane Charge: Mutations in the mprF gene are frequently observed in Daptomycin-resistant strains.[6][17] The MprF enzyme adds positively charged lysine to phosphatidylglycerol (L-PG), which is then moved to the outer leaflet of the membrane.[17] This increases the net positive charge of the bacterial surface, leading to electrostatic repulsion of the cationic Ca²⁺-Daptomycin complex.[1][6]

  • Changes in Cell Wall and Membrane Homeostasis: Mutations in the two-component signal transduction system yycG (also known as walK) can also confer resistance.[6][17] This system is a critical regulator of cell wall metabolism, and mutations here can alter the cell envelope in ways that reduce Daptomycin susceptibility.[5]

G cluster_sensitive Daptomycin-Sensitive Bacterium cluster_resistant Daptomycin-Resistant Bacterium Membrane_S Negatively Charged Cell Membrane (High PG) Binding_S Binding & Insertion Membrane_S->Binding_S DAP_Complex Ca²⁺-Daptomycin (Positively Charged) DAP_Complex->Membrane_S Electrostatic Attraction Mutations Mutations in mprF, yycG, etc. Membrane_R Increased Positive Surface Charge (e.g., Lysyl-PG) Mutations->Membrane_R Leads to Repulsion Electrostatic Repulsion Membrane_R->Repulsion DAP_Complex_R Ca²⁺-Daptomycin DAP_Complex_R->Membrane_R Reduced Binding

Logical relationship in Daptomycin resistance.

Experimental Protocols

Elucidating Daptomycin's mechanism of action relies on specific assays. The following protocol details a fluorimetric method for measuring bacterial membrane potential, a key experiment for this antibiotic.[4][16]

Protocol: Fluorimetric Assay for Membrane Potential

This protocol is based on the methodology used to demonstrate that Daptomycin's bactericidal activity correlates with membrane depolarization.[4] It uses a fluorescent dye whose emission spectrum changes in response to the membrane potential.

1. Materials and Reagents:

  • Mid-logarithmic phase culture of S. aureus.

  • Phosphate-buffered saline (PBS).

  • Daptomycin solution (e.g., 5 µg/mL).

  • Calcium Chloride (CaCl₂) solution (to supplement media to 50 mg/L).

  • Membrane potential-sensitive dye (e.g., DiOC₂(3)).

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization.

  • Fluorimeter with appropriate excitation and emission filters.

2. Procedure:

  • Bacterial Preparation: Harvest S. aureus cells from a mid-log phase culture by centrifugation. Wash the cells twice with PBS.

  • Cell Resuspension: Resuspend the bacterial pellet in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Dye Loading: Add the membrane potential-sensitive dye to the cell suspension at a final concentration (e.g., 1 µM DiOC₂(3)) and incubate in the dark at room temperature for a set period (e.g., 30 minutes) to allow the dye to equilibrate across the bacterial membranes.

  • Baseline Measurement: Transfer the cell suspension to a cuvette and record the baseline fluorescence in the fluorimeter for several minutes to ensure a stable signal.

  • Addition of Agent: Add Daptomycin (e.g., to a final concentration of 5 µg/mL) to the cuvette. Ensure rapid mixing. For the positive control, add CCCP instead.

  • Kinetic Measurement: Immediately begin recording the change in fluorescence intensity over time. Continue recording for a desired period (e.g., 30-60 minutes).[4]

  • Data Analysis: Depolarization is observed as a change in the fluorescence signal. The rate and extent of this change are compared between the Daptomycin-treated sample, an untreated control, and the CCCP-treated positive control.

G cluster_treatment Experimental Conditions start Start: Mid-Log Phase S. aureus Culture harvest Harvest & Wash Cells (Centrifugation, PBS) start->harvest resuspend Resuspend Cells in PBS (Adjust OD) harvest->resuspend dye Load with Membrane Potential-Sensitive Dye resuspend->dye incubate Incubate in Dark (Allow Dye Equilibration) dye->incubate measure_base Measure Baseline Fluorescence incubate->measure_base add_dapto Add Daptomycin measure_base->add_dapto add_control Add Vehicle (Control) measure_base->add_control add_cccp Add CCCP (Positive Control) measure_base->add_cccp measure_kinetic Record Kinetic Fluorescence Changes Over Time add_dapto->measure_kinetic add_control->measure_kinetic add_cccp->measure_kinetic analyze Analyze Data: Compare Rates of Depolarization measure_kinetic->analyze end End: Quantify Depolarization Effect analyze->end

Experimental workflow for membrane potential assay.

References

"synthesis and characterization of Anti-infective agent 7"

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of scientific literature and chemical databases reveals no specific, publicly recognized compound designated as "Anti-infective agent 7". This nomenclature is likely a placeholder, an internal project code, or a hypothetical name not yet disclosed in public-facing research.

Therefore, to fulfill the user's request for a detailed technical guide on the synthesis and characterization of an anti-infective agent, this report will focus on a representative, well-documented synthetic antibiotic, Linezolid . Linezolid is the first of the oxazolidinone class of antibiotics and is used to treat serious infections caused by Gram-positive bacteria.

This guide will provide a comprehensive overview of a common synthetic route to Linezolid, detail its characterization methods, and present the associated data in the requested format.

Synthesis of Linezolid

The synthesis of Linezolid is a multi-step process. One common and efficient laboratory-scale synthesis begins with (R)-glycidyl butyrate. The following sections detail the experimental protocol for a widely recognized synthetic route.

Experimental Protocol: Synthesis of Linezolid

Step 1: Synthesis of (R)-N-(3-chloro-2-hydroxypropyl)acetamide

  • To a solution of (R)-glycidyl butyrate (1 equivalent) in methanol, add a solution of 3-morpholin-4-yl-phenylamine (1.1 equivalents) in methanol.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the intermediate alcohol.

Step 2: Formation of the Oxazolidinone Ring

  • Dissolve the alcohol intermediate from Step 1 in dichloromethane.

  • Add carbonyldiimidazole (CDI) (1.2 equivalents) in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the oxazolidinone intermediate.

Step 3: Introduction of the Acetyl Group

  • To a solution of the oxazolidinone intermediate from Step 2 in dichloromethane, add triethylamine (1.5 equivalents) and acetic anhydride (1.3 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting solid is recrystallized from ethyl acetate/hexanes to yield pure Linezolid.

Synthesis Workflow

Synthesis_Workflow A (R)-glycidyl butyrate C Intermediate Alcohol A->C Methanol B 3-morpholin-4-yl-phenylamine B->C E Oxazolidinone Intermediate C->E Dichloromethane D Carbonyldiimidazole (CDI) D->E G Linezolid E->G Dichloromethane, Triethylamine F Acetic Anhydride F->G

Caption: Synthetic pathway of Linezolid from (R)-glycidyl butyrate.

Characterization of Linezolid

The characterization of a synthesized compound is crucial to confirm its identity, purity, and structure. The following table summarizes the expected characterization data for Linezolid.

Table 1: Physicochemical and Spectroscopic Data for Linezolid
Property Value
Appearance White to off-white crystalline powder
Melting Point 181.5-182.5 °C
Molecular Formula C₁₆H₂₀FN₃O₄
Molecular Weight 337.35 g/mol
¹H NMR (400 MHz, CDCl₃) δ 7.45 (t, 1H), 7.09 (dd, 1H), 6.91 (t, 1H), 4.78 (m, 1H), 4.05 (t, 1H), 3.98 (m, 2H), 3.86 (t, 2H), 3.05 (t, 2H), 2.03 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 170.8, 154.9, 152.3, 136.1, 119.2, 113.6, 107.9, 71.5, 66.8, 49.9, 48.1, 22.9
Mass Spectrum (ESI+) m/z 338.15 [M+H]⁺
Purity (HPLC) >99%
Experimental Protocols: Characterization Methods

High-Performance Liquid Chromatography (HPLC)

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Proton (¹H) NMR: Spectra are recorded with a pulse angle of 30°, a relaxation delay of 1.0 s, and 16 scans.

  • Carbon (¹³C) NMR: Spectra are recorded using a proton-decoupled sequence with a pulse angle of 30°, a relaxation delay of 2.0 s, and 1024 scans.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS)

  • Instrument: Agilent 6120 Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 100-1000.

  • Sample Infusion: The sample is dissolved in methanol and infused directly into the source.

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_data Data Analysis Synthesized_Product Crude Linezolid Purification Recrystallization Synthesized_Product->Purification Pure_Product Pure Linezolid Purification->Pure_Product HPLC HPLC for Purity Pure_Product->HPLC NMR NMR for Structure Pure_Product->NMR MS MS for Molecular Weight Pure_Product->MS Purity_Data Purity > 99% HPLC->Purity_Data Structure_Data ¹H and ¹³C Spectra NMR->Structure_Data MW_Data Mass Spectrum MS->MW_Data Final_Confirmation Confirmed Linezolid Structure Purity_Data->Final_Confirmation Structure_Data->Final_Confirmation MW_Data->Final_Confirmation

Caption: Workflow for the purification and characterization of synthesized Linezolid.

Mechanism of Action and Signaling Pathway

Linezolid exerts its anti-infective effect by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This is a unique mechanism of action that differs from other protein synthesis inhibitors.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Protein_Synthesis_Inhibition cluster_bacterial_ribosome Bacterial Ribosome 30S 30S Subunit Initiation_Complex 70S Initiation Complex 30S->Initiation_Complex 50S 50S Subunit 50S->Initiation_Complex Inhibition Inhibition 50S->Inhibition mRNA mRNA mRNA->30S tRNA fMet-tRNA tRNA->30S Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Linezolid Linezolid Linezolid->50S Inhibition->Initiation_Complex

Caption: Mechanism of action of Linezolid in inhibiting bacterial protein synthesis.

An In-depth Technical Guide to Anti-infective Agent 7 (AIA-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antimicrobial resistance necessitates the urgent discovery of novel anti-infective agents.[1] This document provides a comprehensive technical overview of the discovery, origin, and characterization of a promising new candidate, designated Anti-infective Agent 7 (AIA-7). AIA-7 is a novel macrocyclic lactone isolated from a previously uncharacterized strain of Streptomyces enigmaticus, a filamentous bacterium sourced from deep-sea hydrothermal vents. Initial screenings have demonstrated its potent, broad-spectrum activity against a panel of clinically relevant, multi-drug resistant bacterial pathogens. This guide details the discovery workflow, summarizes its antimicrobial efficacy, outlines the experimental protocols for its isolation and characterization, and proposes a putative mechanism of action based on preliminary studies.

Discovery and Origin of AIA-7

The discovery of AIA-7 was the result of a high-throughput screening program aimed at identifying novel antimicrobial compounds from extremophilic microorganisms.[2] The rationale for targeting such environments is that unique selective pressures may drive the evolution of novel secondary metabolic pathways, producing structurally diverse and biologically active compounds.[3]

Source Organism:

  • Organism: Streptomyces enigmaticus sp. nov.

  • Isolate Designation: HVT-2023-007

  • Origin: Deep-sea hydrothermal vent, Pacific Ocean

  • Description: A gram-positive, filamentous bacterium isolated from a sediment sample.

The initial screening utilized a cross-streak method on agar plates, where S. enigmaticus HVT-2023-007 showed a significant zone of inhibition against test organisms, including Methicillin-resistant Staphylococcus aureus (MRSA).[4][5] This prompted further investigation into the isolation and identification of the active compound.

Quantitative Data Summary: Antimicrobial Activity

AIA-7 was evaluated for its in vitro antimicrobial activity against a panel of pathogenic bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[6][7] The results are summarized in the table below.

Bacterial Strain Type Resistance Profile AIA-7 MIC (µg/mL) Vancomycin MIC (µg/mL) Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positiveSusceptible0.2510.5
Staphylococcus aureus (MRSA, BAA-1717)Gram-positiveMethicillin-Resistant0.51>32
Enterococcus faecalis (VRE, ATCC 51299)Gram-positiveVancomycin-Resistant1>2561
Streptococcus pneumoniae (ATCC 49619)Gram-positivePenicillin-Susceptible0.1250.51
Escherichia coli (ATCC 25922)Gram-negativeSusceptible8>2560.015
Pseudomonas aeruginosa (ATCC 27853)Gram-negativeSusceptible16>2560.25
Klebsiella pneumoniae (Carbapenem-Resistant)Gram-negativeKPC-producing16>256>32

Table 1: Minimum Inhibitory Concentration (MIC) of AIA-7 against various bacterial strains.

Experimental Protocols

Isolation and Purification of AIA-7

The following protocol details the steps taken to isolate AIA-7 from the source organism.

  • Fermentation: S. enigmaticus HVT-2023-007 was cultured in a 100L bioreactor containing a yeast extract-malt extract broth. The culture was incubated for 10 days at 28°C with constant agitation.

  • Extraction: The culture broth was separated from the mycelial cake by centrifugation. The supernatant was extracted twice with an equal volume of ethyl acetate. The organic phases were combined and concentrated in vacuo to yield a crude extract.

  • Fractionation: The crude extract was subjected to vacuum liquid chromatography (VLC) on a silica gel column, using a stepwise gradient of hexane, ethyl acetate, and methanol. Fractions were tested for antimicrobial activity using a disk diffusion assay.[6]

  • Purification: The most active fraction was further purified by high-performance liquid chromatography (HPLC) using a C18 reverse-phase column and an acetonitrile/water gradient to yield pure AIA-7.

  • Structure Elucidation: The chemical structure of AIA-7 was determined using a combination of high-resolution mass spectrometry (HR-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[8][9]

Minimum Inhibitory Concentration (MIC) Assay

The MIC of AIA-7 was determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation: A stock solution of AIA-7 was prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were made in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[6]

  • Inoculation: Bacterial strains were grown to a logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • Determination: The MIC was recorded as the lowest concentration of AIA-7 that completely inhibited visible bacterial growth.[5]

Proposed Mechanism of Action

Preliminary investigations suggest that AIA-7 inhibits bacterial protein synthesis.[10][11] Unlike conventional macrolides that target the 50S ribosomal subunit, AIA-7 appears to interfere with the function of the 30S ribosomal subunit, leading to the misreading of mRNA and subsequent production of nonfunctional proteins.[12] This distinct mechanism may explain its efficacy against strains resistant to other protein synthesis inhibitors.

Visualizations

Experimental Workflow for AIA-7 Discovery

The following diagram outlines the key stages in the discovery and isolation of AIA-7.

G cluster_0 Screening & Isolation cluster_1 Characterization cluster_2 Mechanism of Action Studies A Deep-Sea Sample Collection B Isolation of S. enigmaticus A->B C Cross-Streak Assay [1] B->C D Fermentation & Extraction C->D E HPLC Purification [3] D->E F Structure Elucidation (NMR, MS) [18] E->F G MIC Testing [4] E->G H Ribosome Binding Assay F->H I Transcriptome Profiling [19] H->I

Caption: Workflow for the discovery and initial characterization of AIA-7.

Proposed Signaling Pathway Inhibition by AIA-7

This diagram illustrates the hypothetical mechanism of action of AIA-7 at the bacterial ribosome.

G cluster_0 Bacterial Protein Synthesis mRNA mRNA Ribosome30S 30S Ribosomal Subunit mRNA->Ribosome30S binding Ribosome50S 50S Ribosomal Subunit Ribosome30S->Ribosome50S forms 70S complex Protein Functional Protein Ribosome30S->Protein NonFunctional Non-functional Truncated Protein Ribosome30S->NonFunctional causes misreading Ribosome50S->Protein elongation tRNA Aminoacyl-tRNA tRNA->Ribosome50S delivers amino acid AIA7 AIA-7 AIA7->Ribosome30S Binds & Induces Conformational Change

Caption: AIA-7's proposed inhibition of the 30S ribosomal subunit.

Conclusion and Future Directions

This compound represents a promising new scaffold for the development of novel antibiotics. Its potent activity against resistant Gram-positive bacteria and its unique proposed mechanism of action warrant further investigation. Future work will focus on in vivo efficacy studies, toxicity profiling, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. The complete elucidation of its mechanism and potential for synergistic combinations with existing antibiotics will also be key areas of research.

References

In Vitro Efficacy of Anti-infective Agent 7: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed overview of the in vitro efficacy, experimental protocols, and presumed mechanism of action of Anti-infective agent 7, a novel compound with demonstrated activity against significant global pathogens. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Efficacy and Cytotoxicity Data

This compound has demonstrated potent activity against the protozoan parasite Plasmodium falciparum and the bacterium Mycobacterium tuberculosis. Furthermore, it exhibits a favorable cytotoxicity profile, suggesting a selective mechanism of action against these pathogens.[1]

Table 1: Summary of In Vitro Activity of this compound

ParameterOrganism/Cell LineValue
IC₅₀ (Half-maximal Inhibitory Concentration)Plasmodium falciparum2.5 µM
MIC (Minimum Inhibitory Concentration)Mycobacterium tuberculosis9 µM
CC₅₀ (Half-maximal Cytotoxic Concentration)Macrophage RAW 264.7 cells86 µM

Data sourced from MedChemExpress, citing Koumpoura CL, et al. ACS Omega. 2022.[1]

Experimental Protocols

The following sections detail the methodologies employed to determine the in vitro efficacy and cytotoxicity of this compound. These protocols are based on standard practices in parasitology and microbiology.

Plasmodium falciparum Growth Inhibition Assay (IC₅₀ Determination)

This assay is designed to measure the concentration of a compound required to inhibit the growth of the malaria parasite P. falciparum by 50%.

  • Parasite Culture: The chloroquine-sensitive strain of P. falciparum is maintained in a continuous culture of human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum. Cultures are incubated at 37°C in a controlled atmosphere of 5% O₂, 5% CO₂, and 90% N₂.

  • Assay Preparation: Asynchronous parasite cultures, primarily at the ring stage with a parasitemia of 1%, are seeded into 96-well microtiter plates.

  • Compound Dilution: this compound is prepared in a series of dilutions (typically 2-fold) in the culture medium.

  • Incubation: The diluted compound is added to the parasite cultures and incubated for 72 hours under the conditions described in step 1.

  • Growth Measurement: Parasite growth is quantified using a DNA-intercalating fluorescent dye (e.g., SYBR Green I). The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence readings are normalized to a drug-free control (100% growth) and a background control (0% growth). The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Mycobacterium tuberculosis Growth Inhibition Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Strain: Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

  • Assay Setup: The assay is performed in 96-well plates. A standardized inoculum of M. tuberculosis is added to each well.

  • Compound Dilution: this compound is serially diluted in the culture medium and added to the wells.

  • Incubation: The plates are sealed and incubated at 37°C for a period of 7 to 14 days, until visible growth is observed in the drug-free control wells.

  • MIC Determination: The MIC is determined visually as the lowest concentration of the agent that completely inhibits bacterial growth. This can be confirmed by adding a growth indicator like resazurin, which changes color in the presence of metabolic activity.

  • Analysis: The result is reported as the MIC value in µM.

Macrophage Cytotoxicity Assay (CC₅₀ Determination)

This assay evaluates the toxicity of the compound to a mammalian cell line to determine its selectivity.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Preparation: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • Incubation: The cells are incubated with the compound for a specified period (typically 48 or 72 hours).

  • Viability Assessment: Cell viability is measured using a metabolic assay, such as the MTT or MTS assay. This involves adding the reagent to the wells and measuring the resulting colorimetric change, which is proportional to the number of viable cells.

  • Data Analysis: The absorbance readings are converted to percentage viability relative to untreated control cells. The CC₅₀ value is determined by plotting the percentage viability against the compound concentration and fitting the data to a dose-response curve.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and a proposed mechanism of action for this compound.

experimental_workflow cluster_ic50 P. falciparum IC₅₀ Assay cluster_mic M. tuberculosis MIC Assay cluster_cc50 Macrophage CC₅₀ Assay p_culture Culture P. falciparum p_plate Plate Parasites p_culture->p_plate p_add_agent Add Agent 7 Dilutions p_plate->p_add_agent p_incubate Incubate (72h) p_add_agent->p_incubate p_measure Measure Growth (SYBR Green) p_incubate->p_measure p_calc Calculate IC₅₀ p_measure->p_calc m_culture Culture M. tuberculosis m_plate Plate Bacteria m_culture->m_plate m_add_agent Add Agent 7 Dilutions m_plate->m_add_agent m_incubate Incubate (7-14 days) m_add_agent->m_incubate m_read Read MIC Visually m_incubate->m_read c_culture Culture RAW 264.7 Cells c_plate Plate Cells c_culture->c_plate c_add_agent Add Agent 7 Dilutions c_plate->c_add_agent c_incubate Incubate (48-72h) c_add_agent->c_incubate c_measure Measure Viability (MTT/MTS) c_incubate->c_measure c_calc Calculate CC₅₀ c_measure->c_calc

Caption: General experimental workflows for determining the in vitro efficacy and cytotoxicity of this compound.

While the specific molecular target of this compound is not explicitly detailed in the available literature, many anti-infective agents function by inducing oxidative stress within the pathogen.[2] This often involves the generation of reactive oxygen species (ROS) through electron transfer processes, leading to damage of essential biomolecules and ultimately, cell death.[2]

proposed_moa agent7 This compound pathogen Pathogen Cell (P. falciparum / M. tuberculosis) agent7->pathogen et Electron Transfer (ET) Functionalities pathogen->et ros Reactive Oxygen Species (ROS) Generation et->ros Mediates damage Cellular Damage ros->damage Induces dna DNA Damage damage->dna protein Protein Damage damage->protein lipid Lipid Peroxidation damage->lipid death Pathogen Death dna->death protein->death lipid->death

Caption: A proposed mechanism of action for this compound based on oxidative stress induction.

References

An In-depth Technical Guide to the Physicochemical Properties of Penicillin G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the anti-infective agent Penicillin G (also known as Benzylpenicillin). The information presented herein is intended to support research, development, and formulation activities by providing key data, detailed experimental methodologies, and a visualization of its mechanism of action.

Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of Penicillin G.

Table 1: General Physicochemical Properties of Penicillin G

PropertyValueSource(s)
Molecular Formula C₁₆H₁₈N₂O₄S[1]
Molecular Weight 334.39 g/mol [1]
Appearance White or almost white crystalline powder[2][3][4]
Melting Point 214-217 °C (with decomposition)[1]

Table 2: Solubility and Partitioning Characteristics of Penicillin G

PropertyValueConditionsSource(s)
Water Solubility Freely soluble (Potassium salt)-[2][5]
Slightly soluble (Procaine salt)-[3]
pKa ~2.75-
LogP (n-octanol/water) 1.83-

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of Penicillin G, based on established international guidelines.

Determination of Melting Point (Capillary Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 102.[6][7][8][9]

Apparatus:

  • Melting point apparatus with a heating block and a calibrated thermometer or temperature probe.[10][11]

  • Glass capillary tubes, sealed at one end.[10][11][12]

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry Penicillin G is introduced into a capillary tube. The tube is then tapped gently to pack the sample to a height of 2-3 mm.[10][11][12]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[10][11]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[10][12] A preliminary, faster heating rate can be used to determine the approximate melting range.[12]

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle disappears is recorded as the completion of melting.[13]

  • Reporting: The melting point is reported as a range between the onset and completion of melting.[6][13]

Determination of Water Solubility (Flask Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105, for substances with solubility above 10⁻² g/L.[14][15][16][17][18]

Apparatus:

  • Constant temperature water bath or shaker.

  • Analytical balance.

  • Volumetric flasks.

  • Centrifuge.

  • A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC).

Procedure:

  • Equilibration: An excess amount of Penicillin G is added to a known volume of water in a flask.

  • Agitation: The flask is agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) until equilibrium is reached. A preliminary test can determine the necessary time for saturation.[18]

  • Phase Separation: The saturated solution is centrifuged to separate the undissolved solid.

  • Quantification: A known volume of the clear supernatant is carefully removed and its concentration is determined using a validated analytical method, such as UV-Vis spectrophotometry at a specific wavelength.[19][20][21] A standard calibration curve should be prepared.[19][20]

  • Calculation: The water solubility is calculated as the average concentration from at least three replicate determinations.

Determination of Partition Coefficient (n-octanol/water): Shake Flask Method

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 107.[22][23][24][25][26]

Apparatus:

  • Mechanical shaker.

  • Centrifuge.

  • Volumetric glassware.

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

  • Preparation of Phases: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Test Substance Addition: A small, accurately weighed amount of Penicillin G is dissolved in the appropriate phase (usually the one in which it is more soluble).

  • Partitioning: A known volume of the solution is added to a known volume of the other phase in a vessel. The vessel is then shaken at a constant temperature until equilibrium is reached.

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of Penicillin G in each phase is determined using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of Penicillin G in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value. The experiment should be performed in triplicate with different volume ratios of the two phases.[25]

Determination of pKa (Potentiometric Titration)

This protocol is based on standard potentiometric titration methods for determining the dissociation constant of weak acids.[27][28][29][30][31]

Apparatus:

  • Calibrated pH meter with a glass electrode.[27]

  • Burette.

  • Magnetic stirrer.

  • Beaker.

Procedure:

  • Sample Preparation: A known concentration of Penicillin G is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture). The solution is made acidic (e.g., pH 1.8-2.0) with a strong acid like HCl.[27][29]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, known increments.[27][28][29]

  • pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[27][29]

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.

  • pKa Calculation: The pKa is determined from the pH at the half-equivalence point. The experiment should be repeated at least three times to ensure accuracy.[27]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillin G exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The key steps in this process are outlined below and visualized in the accompanying diagram.

  • Target Identification: The primary targets of Penicillin G are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.

  • Inhibition of Transpeptidation: Penicillin G's β-lactam ring mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows it to bind to the active site of PBPs, specifically the transpeptidase domain.

  • Covalent Modification: The strained β-lactam ring opens and forms a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP active site. This inactivates the enzyme.

  • Disruption of Cell Wall Synthesis: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, which is crucial for the structural integrity of the bacterial cell wall.

  • Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Penicillin_G_Mechanism_of_Action penG Penicillin G PBP Penicillin-Binding Proteins (PBPs) penG->PBP Binds to transpeptidation Transpeptidation (Cross-linking) PBP->transpeptidation Catalyzes inactivated_PBP Inactivated PBP PBP->inactivated_PBP Inactivated by Penicillin G peptidoglycan_precursor Peptidoglycan Precursors peptidoglycan_precursor->transpeptidation cell_wall_synthesis Bacterial Cell Wall Synthesis transpeptidation->cell_wall_synthesis Essential for cell_lysis Cell Lysis & Bacterial Death cell_wall_synthesis->cell_lysis Disruption leads to inactivated_PBP->transpeptidation Inhibits

Penicillin G inhibits bacterial cell wall synthesis.

References

Preliminary Toxicity Screening of Anti-infective Agent 7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preliminary toxicity screening of the novel therapeutic candidate, Anti-infective Agent 7. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, summarized toxicological data, and visual representations of experimental workflows and potential toxicity pathways.

Introduction

The emergence of drug-resistant pathogens necessitates the development of new anti-infective therapies.[1] this compound is a promising new chemical entity with demonstrated efficacy against a broad spectrum of multidrug-resistant bacteria. As part of the preclinical development process, a thorough evaluation of its safety profile is paramount.[2][3] This guide outlines the initial in vitro and in vivo toxicity studies performed to assess the preliminary safety of this compound and to determine the No Observed Adverse Effect Level (NOAEL).[3][4]

Data Summary

The preliminary toxicity of this compound was evaluated through a series of in vitro and in vivo assays. The quantitative data from these studies are summarized below.

In Vitro Cytotoxicity

The cytotoxic potential of this compound was assessed against various cell lines to determine its selectivity for microbial cells over mammalian cells.

Cell LineTypeIC50 (µg/mL)
HEK293Human Embryonic Kidney128.5
HepG2Human Hepatocellular Carcinoma95.2
A549Human Lung Carcinoma150.8
In Vivo Acute Toxicity

An acute oral toxicity study was conducted in a murine model to determine the median lethal dose (LD50).

Animal ModelRoute of AdministrationLD50 (mg/kg)95% Confidence Interval
CD-1 MiceOral21501980 - 2320

Experimental Protocols

Detailed methodologies for the key toxicity screening experiments are provided below.

In Vitro Cytotoxicity Assay: MTT Assay

Objective: To determine the concentration of this compound that inhibits 50% of cell viability (IC50) in mammalian cell lines.

Materials:

  • HEK293, HepG2, and A549 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • After 24 hours, the medium was replaced with fresh medium containing serial dilutions of this compound (e.g., from 1 µg/mL to 512 µg/mL). A control group with vehicle (DMSO) was also included.

  • The plates were incubated for another 24 hours.

  • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to the control group, and the IC50 value was determined using a dose-response curve.[5][6]

In Vivo Acute Oral Toxicity Study

Objective: To determine the acute oral toxicity (LD50) of this compound in a murine model.

Animal Model:

  • Healthy, adult CD-1 mice (male and female), 8-10 weeks old.

Procedure:

  • Animals were fasted for 4 hours prior to dosing.

  • Mice were divided into groups (n=5 per group) and administered a single oral dose of this compound at various concentrations (e.g., 1000, 1500, 2000, 2500, 3000 mg/kg body weight). The compound was dissolved in a suitable vehicle. A control group received only the vehicle.

  • Following administration, animals were observed for clinical signs of toxicity and mortality at 1, 4, and 24 hours, and then daily for 14 days.[7]

  • Body weights were recorded at the beginning and end of the study.

  • At the end of the 14-day observation period, surviving animals were euthanized, and a gross necropsy was performed.

  • The LD50 was calculated using a recognized statistical method, such as the Bliss method.[7]

Visualizations

Diagrams illustrating the experimental workflow and a hypothetical signaling pathway for toxicity are presented below.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Screening cell_culture Cell Line Seeding (HEK293, HepG2, A549) treatment_vitro Treatment with This compound cell_culture->treatment_vitro mtt_assay MTT Assay treatment_vitro->mtt_assay ic50_calc IC50 Determination mtt_assay->ic50_calc end_point Endpoint: Preliminary Toxicity Profile ic50_calc->end_point animal_grouping Animal Grouping (CD-1 Mice) oral_dosing Single Oral Dose of this compound animal_grouping->oral_dosing observation 14-Day Observation (Clinical Signs, Mortality) oral_dosing->observation ld50_calc LD50 Calculation observation->ld50_calc ld50_calc->end_point start Start: Toxicity Screening cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo

Caption: Experimental workflow for the preliminary toxicity screening of this compound.

signaling_pathway cluster_cell Mammalian Cell AIA7 This compound mitochondria Mitochondria AIA7->mitochondria Induces Stress membrane Cell Membrane ros Reactive Oxygen Species (ROS) mitochondria->ros Increased Production caspase9 Caspase-9 ros->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

"Anti-infective agent 7 structure-activity relationship (SAR) studies"

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Structure-Activity Relationship (SAR) of Anti-infective Agent 7 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a novel class of naphthofuroquinones, with a focus on this compound. This compound has demonstrated significant activity against critical infectious disease targets, including Plasmodium falciparum and Mycobacterium tuberculosis. This document summarizes the quantitative biological data, details the experimental methodologies, and visualizes the logical workflow of the SAR study.

Introduction

Core Structure and Synthesis

The synthesized compounds are primarily naphthofuroquinones. The core scaffold is constructed via a microwave-assisted reaction involving lawsone, an aldehyde, and an isocyanide.[1][2] This synthetic strategy allows for diversity at two key positions, R¹ and R², originating from the aldehyde and isocyanide building blocks, respectively.

  • R¹ Substituent: Derived from the aldehyde, this group is positioned on the furan ring of the naphthofuroquinone core.

  • R² Substituent: Originating from the isocyanide, this group is an N-substituted moiety on the furan ring.

The systematic variation of these R groups allows for a thorough investigation of the structure-activity relationship.

Quantitative Structure-Activity Relationship (SAR) Data

The anti-infective properties of the synthesized compounds were evaluated against P. falciparum (chloroquine-resistant W2 strain) and M. tuberculosis (H37Rv strain). Cytotoxicity was assessed using the RAW 264.7 murine macrophage cell line. The key findings are summarized in the tables below.

Table 1: SAR of Naphthofuroquinone Derivatives Against Plasmodium falciparum
Compound IDR¹ (from Aldehyde)R² (from Isocyanide)IC₅₀ (µM) vs. P. falciparum
9 PhenylCyclohexyl> 10
10 4-FluorophenylCyclohexyl> 10
11 4-ChlorophenylCyclohexyl> 10
12 4-BromophenylCyclohexyl8.5
13 4-NitrophenylCyclohexyl> 10
14 2-FurylCyclohexyl> 10
15 Phenyltert-Butyl6.5
16 4-Fluorophenyltert-Butyl3.5
17 (Agent 7) 4-Chlorophenyl tert-Butyl 2.5
18 4-Bromophenyltert-Butyl3.5
19 4-Nitrophenyltert-Butyl6.0
20 2-Furyltert-Butyl8.0
21 Phenyl4-Methoxyphenyl> 10
22 4-Fluorophenyl4-Methoxyphenyl> 10
23 4-Chlorophenyl4-Methoxyphenyl> 10
24 4-Bromophenyl4-Methoxyphenyl> 10
25 4-Nitrophenyl4-Methoxyphenyl> 10
26 2-Furyl4-Methoxyphenyl> 10

SAR Insights for P. falciparum Activity:

  • Influence of R²: The nature of the isocyanide-derived substituent (R²) is critical. A bulky, non-aromatic group like tert-butyl is clearly favored for antiplasmodial activity over the cyclohexyl and 4-methoxyphenyl groups.

  • Influence of R¹: With the optimal tert-butyl group at R², halogen substitution at the para-position of the R¹ phenyl ring enhances potency. The chloro-substituted derivative, this compound (17 ), demonstrated the highest activity with an IC₅₀ of 2.5 µM. Bromo and fluoro substitutions also resulted in good activity.

Table 2: SAR of Naphthofuroquinone Derivatives Against Mycobacterium tuberculosis
Compound IDR¹ (from Aldehyde)R² (from Isocyanide)MIC (µM) vs. M. tuberculosis
9 PhenylCyclohexyl> 128
10 4-FluorophenylCyclohexyl> 128
11 4-ChlorophenylCyclohexyl> 128
12 4-BromophenylCyclohexyl> 128
13 4-NitrophenylCyclohexyl> 128
14 2-FurylCyclohexyl> 128
15 Phenyltert-Butyl12.0
16 4-Fluorophenyltert-Butyl11.0
17 (Agent 7) 4-Chlorophenyl tert-Butyl 9.0
18 4-Bromophenyltert-Butyl10.0
19 4-Nitrophenyltert-Butyl12.0
20 2-Furyltert-Butyl11.0
21 Phenyl4-Methoxyphenyl> 128
22 4-Fluorophenyl4-Methoxyphenyl> 128
23 4-Chlorophenyl4-Methoxyphenyl> 128
24 4-Bromophenyl4-Methoxyphenyl> 128
25 4-Nitrophenyl4-Methoxyphenyl> 128
26 2-Furyl4-Methoxyphenyl> 128

SAR Insights for M. tuberculosis Activity:

  • Dominance of R²: Similar to the antiplasmodial SAR, the tert-butyl group at the R² position is essential for antitubercular activity. Compounds with cyclohexyl or 4-methoxyphenyl at R² were inactive.

  • Marginal Influence of R¹: While all active compounds possessed the tert-butyl group, variations in the R¹ substituent had a less pronounced effect on the MIC values compared to the antiplasmodial data. Nevertheless, the 4-chlorophenyl derivative, this compound (17 ), again showed the best activity with a MIC of 9.0 µM.

Table 3: Cytotoxicity and Selectivity Index

The selectivity index (SI) is a critical parameter in drug discovery, indicating the therapeutic window of a compound. It is calculated as the ratio of cytotoxicity (CC₅₀) to the desired biological activity (IC₅₀ or MIC).

Compound IDCC₅₀ (µM) vs. RAW 264.7SI for P. falciparum (CC₅₀/IC₅₀)SI for M. tuberculosis (CC₅₀/MIC)
15 Phenyltert-Butyl7010.85.8
16 4-Fluorophenyltert-Butyl8022.97.3
17 (Agent 7) 4-Chlorophenyl tert-Butyl 86 34.4 9.6
18 4-Bromophenyltert-Butyl8223.48.2
19 4-Nitrophenyltert-Butyl6510.85.4
20 2-Furyltert-Butyl759.46.8

Cytotoxicity and Selectivity Insights:

  • The most active compounds, those with a tert-butyl group at R², exhibited moderate cytotoxicity.

  • This compound (17 ) not only displayed the best potency against both pathogens but also the highest cytotoxicity threshold (CC₅₀ = 86 µM) among the active analogs.

  • Consequently, compound 17 possesses the most favorable selectivity index for both P. falciparum (SI > 34) and M. tuberculosis (SI > 9), marking it as the most promising lead compound from this series for further development.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of SAR studies. The following sections outline the methodologies for the key biological assays.

In Vitro Antiplasmodial Activity Assay (P. falciparum)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of the malaria parasite.

  • Parasite Culture: The chloroquine-resistant W2 strain of P. falciparum is maintained in a continuous culture of human erythrocytes in RPMI 1640 medium supplemented with 10% human serum, under a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.

  • Assay Preparation: Test compounds are serially diluted in a 96-well microtiter plate. A suspension of synchronized ring-stage infected erythrocytes (at a defined parasitemia and hematocrit) is added to each well.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture to allow for parasite maturation.

  • Quantification of Parasite Growth: Parasite growth is quantified by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or by using a fluorescent DNA-intercalating dye like SYBR Green I.

  • Data Analysis: The results are expressed as a percentage of the growth of the untreated control. The IC₅₀ value, the concentration of the compound that inhibits parasite growth by 50%, is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Antimycobacterial Activity Assay (M. tuberculosis)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of the bacteria.

  • Bacterial Culture: The H37Rv strain of M. tuberculosis is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Microplate Alamar Blue Assay (MABA): This is a common colorimetric method used for determining the MIC.

  • Assay Setup: The test compounds are serially diluted in a 96-well microtiter plate containing 7H9 broth. A standardized inoculum of M. tuberculosis is added to each well.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Reading the Results: After incubation, Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[6]

Cytotoxicity Assay (RAW 264.7 Cells)

This assay determines the 50% cytotoxic concentration (CC₅₀) of a compound against a mammalian cell line to assess its general toxicity.

  • Cell Culture: The murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.[7]

  • Assay Procedure: Cells are seeded in 96-well plates and allowed to adhere. The medium is then replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The cells are incubated with the compounds for a specified period, typically 48 or 72 hours.

  • Viability Assessment: Cell viability is determined using a metabolic assay, such as the MTT or Resazurin assay. In the Resazurin assay, viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Data Analysis: Fluorescence is measured using a plate reader. The results are expressed as a percentage of the viability of the untreated control cells. The CC₅₀ value is calculated from the dose-response curve using non-linear regression.

Visualizing the SAR Workflow and Logic

The process of conducting a structure-activity relationship study follows a logical and iterative cycle. This workflow is visualized below.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Interpretation BuildingBlocks Lawsone, Aldehydes (R¹), Isocyanides (R²) Synthesis Three-Component Microwave Synthesis BuildingBlocks->Synthesis Purification Purification & Characterization Synthesis->Purification Library Compound Library (Analogs of Agent 7) P_falciparum Antiplasmodial Assay (IC₅₀) Library->P_falciparum Test M_tuberculosis Antitubercular Assay (MIC) Library->M_tuberculosis Test RAW_cells Cytotoxicity Assay (CC₅₀) Library->RAW_cells Test Purification->Library DoseResponse Dose-Response Curves P_falciparum->DoseResponse M_tuberculosis->DoseResponse RAW_cells->DoseResponse SAR_Table Generate SAR Tables DoseResponse->SAR_Table Quantitative Data Selectivity Calculate Selectivity Index (SI) SAR_Table->Selectivity Lead_ID Identify Lead Compound (Agent 7) Selectivity->Lead_ID Identify Optimal Profile

Caption: Workflow of a Structure-Activity Relationship (SAR) study.

Conclusion

The structure-activity relationship study of this naphthofuroquinone series has successfully identified this compound (compound 17 ) as a promising lead for further drug development. The key structural determinants for potent anti-infective activity against both P. falciparum and M. tuberculosis are the presence of a tert-butyl group at the R² position and a 4-chlorophenyl group at the R¹ position. This specific combination yields a compound with the best biological activity and a favorable selectivity index. The detailed protocols and summarized data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon this promising chemical scaffold in the ongoing search for novel treatments for infectious diseases.

References

A Comprehensive Technical Guide to the Bioavailability and Pharmacokinetics of Anti-infective Agent 7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-infective Agent 7 is a novel investigational compound demonstrating potent activity against a range of multi-drug resistant pathogens. A thorough understanding of its bioavailability and pharmacokinetic (PK) profile is paramount for its successful development from a preclinical candidate to a clinically effective therapeutic. This document provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex processes to guide further research and development.

Pharmacokinetic Profile Summary

The pharmacokinetic properties of this compound have been characterized in multiple preclinical species and in early-phase human clinical trials. The agent exhibits dose-proportional exposure across the therapeutic range. The following tables summarize the key pharmacokinetic parameters.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Preclinical Species

ParameterMouse (10 mg/kg IV)Rat (10 mg/kg IV)Dog (5 mg/kg IV)
Cmax (µg/mL) 8.5 ± 1.210.2 ± 1.515.1 ± 2.3
Tmax (h) 0.250.250.5
AUC₀-inf (µg·h/mL) 12.8 ± 2.118.5 ± 2.935.7 ± 4.8
t½ (h) 1.8 ± 0.32.5 ± 0.44.1 ± 0.7
CL (L/h/kg) 0.78 ± 0.110.54 ± 0.090.14 ± 0.03
Vd (L/kg) 1.9 ± 0.21.7 ± 0.30.8 ± 0.1

Data are presented as mean ± standard deviation.

Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Humans (Phase I)

Parameter100 mg Oral Dose250 mg Oral Dose50 mg IV Infusion
Cmax (µg/mL) 1.2 ± 0.43.1 ± 0.85.5 ± 1.1
Tmax (h) 1.5 ± 0.51.8 ± 0.61.0 (End of Infusion)
AUC₀-inf (µg·h/mL) 10.5 ± 2.528.1 ± 5.918.9 ± 3.2
t½ (h) 6.2 ± 1.16.5 ± 1.35.9 ± 0.9
CL (L/h) --2.6 ± 0.4
Vd (L) --22.1 ± 3.7
F (%) 55.5 ± 8.259.4 ± 7.5-

Data are presented as mean ± standard deviation. F denotes absolute oral bioavailability.

Experimental Protocols

The data presented in this guide were generated using standardized and validated experimental protocols. The methodologies for key studies are detailed below.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g, were used. Animals were fasted overnight prior to dosing.

  • Dosing:

    • Intravenous (IV) Group: this compound was administered as a single bolus dose of 10 mg/kg via the tail vein. The formulation was a 2 mg/mL solution in 5% dextrose.

    • Oral (PO) Group: this compound was administered via oral gavage at a dose of 20 mg/kg. The formulation was a 4 mg/mL suspension in 0.5% methylcellulose.

  • Sample Collection: Blood samples (~0.2 mL) were collected from the jugular vein into EDTA-coated tubes at pre-dose (0) and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Plasma was separated by centrifugation at 3000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was 1 ng/mL.

  • Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to calculate key PK parameters including Cmax, Tmax, AUC, t½, CL, and Vd. Oral bioavailability (F) was calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase A Animal Acclimatization (Sprague-Dawley Rats) B Fasting Overnight A->B C Dose Formulation (IV and PO) B->C D Dosing (IV Bolus or Oral Gavage) C->D E Serial Blood Sampling (0-24h) D->E F Plasma Separation (Centrifugation) E->F G Bioanalysis by LC-MS/MS F->G H Pharmacokinetic Analysis (NCA with Phoenix WinNonlin) G->H I Data Reporting (Tables and Summary) H->I

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of this compound in liver microsomes from different species.

Methodology:

  • Test System: Pooled liver microsomes from human, dog, rat, and mouse sources were used.

  • Incubation: this compound (1 µM final concentration) was incubated with liver microsomes (0.5 mg/mL protein) and an NADPH-generating system (cofactor) in a potassium phosphate buffer (100 mM, pH 7.4).

  • Time Points: Aliquots were taken at 0, 5, 15, 30, and 60 minutes.

  • Reaction Termination: The reaction was stopped at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to measure the remaining percentage of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of compound remaining was plotted against time. The slope of this line was used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Mechanism of Action and Potential Interactions

This compound is believed to exert its effect by inhibiting the bacterial enzyme Dihydrofolate Reductase (DHFR), a critical component in the folic acid synthesis pathway. This inhibition disrupts the production of essential DNA precursors, leading to bacterial cell death.

signaling_pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHPS DHPS Enzyme PABA->DHPS DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA DHPS->DHF DHFR->THF Agent7 This compound Agent7->DHFR Inhibition

Caption: Inhibition of the DHFR enzyme by this compound.

Given its primary clearance mechanism involves metabolism by cytochrome P450 enzymes, particularly CYP3A4, there is a potential for drug-drug interactions (DDIs). Co-administration with strong inhibitors or inducers of CYP3A4 may alter the pharmacokinetic exposure of this compound.

logical_relationship cluster_interaction Potential Drug-Drug Interaction (DDI) Mechanism Agent7 This compound (Substrate) CYP3A4 CYP3A4 Enzyme Agent7->CYP3A4 Metabolism Metabolite Inactive Metabolites CYP3A4->Metabolite Inhibitor Strong CYP3A4 Inhibitor (e.g., Ketoconazole) Inhibitor->CYP3A4 Inhibits (Increases Agent 7 exposure) Inducer Strong CYP3A4 Inducer (e.g., Rifampin) Inducer->CYP3A4 Induces (Decreases Agent 7 exposure)

Caption: Logical relationship of potential CYP3A4-mediated drug interactions.

Conclusion

This compound demonstrates a favorable pharmacokinetic profile in both preclinical species and humans, with moderate oral bioavailability and a half-life supportive of a viable dosing regimen. The primary metabolic pathways have been identified, highlighting a potential for drug-drug interactions that warrants further clinical investigation. The data and methodologies presented herein provide a solid foundation for designing subsequent late-stage clinical trials and for the continued development of this compound as a promising new therapeutic.

Methodological & Application

Application Note: Anti-infective Agent 7 Minimum Inhibitory Concentration (MIC) Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] It is a fundamental measurement in the assessment of new anti-infective agents, providing a quantitative measure of their potency.[2][3] This application note provides a detailed protocol for determining the MIC of "Anti-infective agent 7" using the broth microdilution method, a widely adopted technique for its efficiency and scalability.[4][5] The results of MIC testing are crucial for guiding drug development, establishing susceptibility breakpoints, and informing therapeutic strategies.[3][6]

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the anti-infective agent in a liquid growth medium.[4][7] This is typically performed in a 96-well microtiter plate format.[8][9] Following incubation under controlled conditions, the plates are examined for visible bacterial growth, often observed as turbidity.[1][4] The MIC is identified as the lowest concentration of the agent in which no visible growth occurs.[10][11]

Materials and Equipment

  • This compound (stock solution of known concentration)

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well, round-bottom microtiter plates[12]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate sterile liquid growth medium[1]

  • Sterile diluent (e.g., deionized water, saline, or DMSO, depending on agent solubility)[12]

  • Spectrophotometer or nephelometer

  • Sterile tubes for dilution

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)[13]

  • Microplate reader (optional, for quantitative turbidity measurement)[14]

  • 0.5 McFarland turbidity standard[15]

  • Vortex mixer

Experimental Protocol

This protocol is based on established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[6]

4.1. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile broth or saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.[5]

  • Within 15 minutes of standardization, dilute this suspension in the appropriate broth (e.g., CAMHB) to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. A common approach is to dilute the 0.5 McFarland suspension 1:150 to get ~1x10⁶ CFU/mL, which is then diluted 1:2 when added to the wells.[15]

4.2. Preparation of Anti-infective Agent Dilutions (in 96-Well Plate)

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[12]

  • Prepare a stock solution of this compound at twice the highest desired final concentration in the test.[12]

  • Add 100 µL of this 2x concentrated agent to the wells in column 1.

  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process across the plate to column 10.

  • After mixing the contents of column 10, discard 100 µL to ensure all wells have a final volume of 100 µL before inoculation.[12]

  • Column 11 will serve as the growth control (no agent).

  • Column 12 will serve as the sterility control (no agent, no bacteria).[12]

4.3. Inoculation and Incubation

  • Add 100 µL of the standardized bacterial inoculum (prepared in step 4.1) to wells in columns 1 through 11. Do not inoculate column 12.[12]

  • The final volume in each test well (1-11) will be 200 µL. This step dilutes both the anti-infective agent and the inoculum by a factor of two, achieving the target bacterial concentration of 5 x 10⁵ CFU/mL.[15]

  • Seal the plate (e.g., with a lid or plastic bag) to prevent evaporation and contamination.[13]

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[4][5]

4.4. Reading and Interpreting the MIC

  • After incubation, examine the plate for bacterial growth. The sterility control (column 12) should show no growth (no turbidity). The growth control (column 11) should show distinct turbidity.

  • Visually inspect the test wells (columns 1-10) for the lowest concentration of this compound that completely inhibits visible growth. This concentration is the MIC.[3] A faint haze or a single small button of growth at the bottom of the well may be disregarded.[3]

  • Alternatively, results can be read using a microplate reader by measuring the optical density (OD) at a wavelength such as 600 nm.[16] The MIC is the lowest concentration that shows an OD reading comparable to the sterility control.

Data Presentation

The quantitative parameters for the MIC assay should be standardized for reproducibility.

Table 1: Standard Parameters for Broth Microdilution MIC Assay

Parameter Recommended Value Reference
Test Medium Cation-Adjusted Mueller-Hinton Broth [1]
Inoculum Preparation 0.5 McFarland Standard [15]
Final Inoculum Density Approx. 5 x 10⁵ CFU/mL [9][15]
Incubation Temperature 35°C ± 2°C [13]
Incubation Duration 16-20 hours [4][5]

| Test Volume per Well | 200 µL |[16] |

Table 2: Example MIC Data Recording for this compound

Well/Column Agent 7 Conc. (µg/mL) Growth (+/-) Observation
1 64 - Clear
2 32 - Clear
3 16 - Clear
4 8 - Clear
5 4 - Clear (MIC)
6 2 + Turbid
7 1 + Turbid
8 0.5 + Turbid
9 0.25 + Turbid
10 0.125 + Turbid
11 (Growth Control) 0 + Turbid

| 12 (Sterility Control) | 0 | - | Clear |

In the example above, the MIC for this compound is 4 µg/mL .

Visualizations

Diagrams help to clarify the experimental process and the logic of result interpretation.

MIC_Workflow Experimental Workflow for Broth Microdilution MIC Assay cluster_prep Preparation Phase cluster_assay Assay Execution cluster_results Results p1 Prepare 2-fold Serial Dilutions of Agent 7 in 96-well Plate a1 Inoculate Plate Wells with Standardized Bacteria p1->a1 p2 Prepare Bacterial Inoculum (Adjust to 0.5 McFarland and Dilute) p2->a1 a2 Incubate Plate (16-20h at 35°C) a1->a2 r1 Visually Inspect Wells for Turbidity a2->r1 r2 Determine Lowest Concentration with No Visible Growth (MIC) r1->r2

Caption: Workflow for the broth microdilution MIC assay.

MIC_Interpretation Logical Flow for MIC Interpretation cluster_outcomes Interpretation Categories mic_val Determined MIC Value (e.g., 4 µg/mL) breakpoints Compare with Clinical Breakpoints (e.g., from CLSI / EUCAST) mic_val->breakpoints susceptible Susceptible (S) MIC ≤ Breakpoint (Standard dosing is likely effective) breakpoints->susceptible MIC ≤ S intermediate Intermediate (I) MIC is between S and R Breakpoints (Success possible at higher doses) breakpoints->intermediate S < MIC ≤ R resistant Resistant (R) MIC ≥ Breakpoint (Therapy is likely to fail) breakpoints->resistant MIC > R

Caption: Interpretation of MIC values using clinical breakpoints.

Conclusion

The broth microdilution assay is a robust and reproducible method for determining the MIC of new anti-infective agents. Accurate determination of the MIC is a critical step in the preclinical evaluation of a compound, providing essential data on its potency and spectrum of activity. The interpretation of this value against established clinical breakpoints is necessary to predict potential clinical efficacy.[17][18]

References

Application Notes and Protocols for In Vitro Testing of Anti-infective Agent 7 Against Influenza A Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the in vitro evaluation of "Anti-infective agent 7," a novel compound with potential antiviral activity against Influenza A virus. The following sections outline the necessary cell culture techniques, cytotoxicity assays, and antiviral efficacy assessments required to characterize the compound's activity profile.

Core Concepts in Antiviral Testing

Before proceeding with the experimental protocols, it is crucial to understand the key parameters used to evaluate the efficacy and safety of an antiviral compound:

  • 50% Cytotoxic Concentration (CC50): The concentration of a compound that causes a 50% reduction in the viability of host cells. This is a primary indicator of the compound's toxicity.

  • 50% Effective Concentration (EC50) or 50% Inhibitory Concentration (IC50): The concentration of a compound that inhibits viral replication or activity by 50%.[1] These terms are often used interchangeably.

  • Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50).[2] This index provides a measure of the compound's therapeutic window. A higher SI value is desirable, as it indicates that the compound is effective at concentrations well below those at which it is toxic to host cells.

Overall Experimental Workflow

The comprehensive evaluation of an anti-infective agent involves a multi-step process. It begins with the preparation of the host cells and virus stock, followed by parallel assessments of the agent's cytotoxicity and its specific antiviral activity. The final step involves data analysis to determine the agent's therapeutic potential.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Compound Evaluation cluster_analysis Phase 3: Data Analysis Cell_Culture Maintain Host Cell Line (e.g., MDCK) Cytotoxicity Determine CC50 (e.g., MTT Assay) Cell_Culture->Cytotoxicity Antiviral Determine EC50 (e.g., Plaque Reduction Assay) Cell_Culture->Antiviral Virus_Prep Propagate & Titer Virus Stock (Plaque or TCID50 Assay) Virus_Prep->Antiviral Analysis Calculate Selectivity Index (SI) SI = CC50 / EC50 Cytotoxicity->Analysis Antiviral->Analysis

Caption: High-level workflow for in vitro testing of this compound.

Protocol 1: Mammalian Cell Culture for Influenza Virus Studies

Madin-Darby Canine Kidney (MDCK) cells are a commonly used cell line for the propagation and study of influenza viruses.[3]

Materials:

  • MDCK cell line (ATCC® CCL-34™)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • T-75 cell culture flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryovial of MDCK cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the monolayer with 5 mL of PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.[4] Neutralize the trypsin with 7-8 mL of complete growth medium and split the cells into new flasks at a ratio of 1:3 to 1:6.

Protocol 2: Determination of Virus Titer by Plaque Assay

The plaque assay is the gold standard for determining the concentration of infectious virus particles, expressed as plaque-forming units per milliliter (PFU/mL).[5]

G A Seed MDCK cells in 6-well or 12-well plates B Prepare 10-fold serial dilutions of virus stock C Infect cell monolayers with virus dilutions (1 hr adsorption) B->C D Aspirate inoculum and add semi-solid overlay medium C->D E Incubate for 48-72 hours for plaque formation D->E F Fix cells and stain with Crystal Violet E->F G Count plaques and calculate viral titer (PFU/mL) F->G

Caption: Workflow for determining influenza virus titer using a plaque assay.

Materials:

  • Confluent MDCK cell monolayers in 6-well or 12-well plates

  • Influenza A virus stock

  • Virus Growth Medium (VGM): Serum-free DMEM with 1% Penicillin-Streptomycin and TPCK-Trypsin (1 µg/mL).

  • Overlay Medium: 2X DMEM mixed 1:1 with 1.2% Avicel® or agarose.

  • Crystal Violet solution (0.1% in 20% ethanol)

  • Formalin (10%) or 4% Paraformaldehyde for fixing

Procedure:

  • Cell Seeding: Seed MDCK cells into 12-well plates to achieve a 90-100% confluent monolayer on the day of infection.[6]

  • Serial Dilution: Prepare 10-fold serial dilutions of the virus stock (e.g., 10⁻¹ to 10⁻⁸) in cold VGM.[5]

  • Infection: Aspirate the growth medium from the cell monolayers and wash once with PBS. Inoculate duplicate wells with 100-200 µL of each virus dilution.[5][6]

  • Adsorption: Incubate the plates at 37°C for 1 hour, gently rocking every 15 minutes to allow for virus adsorption and to prevent the monolayer from drying out.[6][7]

  • Overlay: After the adsorption period, aspirate the inoculum. Add 1-2 mL of overlay medium to each well.[5]

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours.[8] The semi-solid overlay restricts virus spread to adjacent cells, resulting in the formation of localized zones of cell death (plaques).[9]

  • Fixation and Staining: Aspirate the overlay and fix the cells by adding 1 mL of 10% formalin for at least 1 hour.[6] After fixation, remove the formalin and stain the cell monolayer with Crystal Violet solution for 15 minutes.

  • Plaque Counting: Gently wash the wells with water to remove excess stain. Plaques will appear as clear zones against a purple background of viable cells. Count the number of plaques in wells that have between 10-100 plaques.

  • Titer Calculation: Calculate the virus titer using the following formula: Titer (PFU/mL) = (Average number of plaques) / (Dilution factor × Volume of inoculum in mL)

Protocol 3: Evaluation of Compound Cytotoxicity by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is used to determine the CC50 of the test compound.

G A Seed MDCK cells in a 96-well plate B Add serial dilutions of 'this compound' to wells A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well and incubate for 3-4 hours C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan D->E F Read absorbance at ~570 nm E->F G Plot cell viability vs. concentration to calculate CC50 F->G

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Materials:

  • MDCK cells

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1-2 × 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight.[10]

  • Compound Addition: Prepare serial dilutions of this compound in growth medium. Remove the medium from the cells and add 100 µL of the compound dilutions to the wells. Include "cells only" (no compound) and "medium only" (no cells) controls.[11]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, corresponding to the duration of the antiviral assay.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader.[12]

  • CC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the CC50 value.

Protocol 4: Antiviral Efficacy Assessment by Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques. The data is used to calculate the EC50 or IC50 value.[13]

G A Seed MDCK cells in 12-well plates B Infect cells with a known titer of virus (e.g., 100 PFU) A->B C Aspirate inoculum and add overlay containing serial dilutions of agent 7 B->C D Incubate for 48-72 hours C->D E Fix, stain, and count plaques in each well D->E F Plot % plaque reduction vs. concentration to calculate EC50 E->F

Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).

Procedure:

  • Cell Preparation: Seed MDCK cells in 12-well plates to form a confluent monolayer.

  • Infection: Prepare a virus dilution in VGM that will yield approximately 50-100 plaques per well. Aspirate the growth medium from the cells, wash with PBS, and infect the monolayer with the prepared virus inoculum for 1 hour at 37°C.

  • Treatment: During the virus adsorption period, prepare overlay medium containing two-fold serial dilutions of this compound. The concentration range should bracket the anticipated EC50 and be below the determined CC50.

  • Overlay: After adsorption, remove the inoculum and add the overlay medium containing the different compound concentrations. Include a "virus only" (no compound) control and a "cells only" (no virus, no compound) control.

  • Incubation & Staining: Incubate the plates for 48-72 hours. Fix and stain the cells as described in the Plaque Assay protocol (Protocol 2).

  • EC50 Calculation: Count the number of plaques for each compound concentration. Calculate the percentage of plaque reduction for each concentration compared to the "virus only" control. Plot the percentage of inhibition against the compound concentration and use non-linear regression analysis to determine the EC50 value, which is the concentration that reduces the plaque number by 50%.[1]

Data Presentation and Interpretation

Quantitative data should be summarized in tables to facilitate comparison and the calculation of the Selectivity Index.

Table 1: Cytotoxicity of this compound on MDCK Cells

Compound Assay Cell Line Incubation Time CC50 (µM)
This compound MTT MDCK 72 hours >100

| Control (e.g., Ribavirin) | MTT | MDCK | 72 hours | 85.5 |

Table 2: Antiviral Activity of this compound Against Influenza A Virus

Compound Assay Virus Strain EC50 (µM) CC50 (µM) Selectivity Index (SI)
This compound Plaque Reduction A/PR/8/34 (H1N1) 0.5 >100 >200

| Oseltamivir (Control) | Plaque Reduction | A/PR/8/34 (H1N1) | 0.02 | >100 | >5000 |

Note: Data presented are hypothetical and for illustrative purposes only.

Influenza Virus Life Cycle and Potential Antiviral Targets

Understanding the viral life cycle is key to identifying potential mechanisms of action for novel antiviral agents. Influenza virus replication involves several key stages: entry (attachment and fusion), replication and transcription of the viral genome in the nucleus, and finally, assembly and release of new virions.

G cluster_cell Host Cell Entry 1. Entry (Endocytosis) Uncoating 2. Uncoating (vRNA release) Entry->Uncoating Replication 3. Replication & Transcription (Nucleus) Uncoating->Replication Translation 4. Protein Synthesis (Cytoplasm) Replication->Translation Assembly 5. Assembly Translation->Assembly Budding 6. Budding & Release Assembly->Budding M2_Inhibitors M2 Inhibitors (e.g., Amantadine) M2_Inhibitors->Uncoating NA_Inhibitors Neuraminidase Inhibitors (e.g., Oseltamivir) NA_Inhibitors->Budding Polymerase_Inhibitors Polymerase Inhibitors (e.g., Favipiravir) Polymerase_Inhibitors->Replication

Caption: Key stages of the influenza virus life cycle and targets of known antivirals.

References

Application Note: Quantitative Analysis of Anti-infective Agent 7 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Therapeutic Drug Monitoring (TDM) is a critical practice for optimizing the dosage of anti-infective agents, aiming to maximize therapeutic efficacy while minimizing toxicity.[1] For many anti-infectives, particularly in critically ill patients, standard dosing regimens can result in highly variable plasma concentrations, leading to potential treatment failure or adverse effects.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the primary analytical technique for TDM due to its high sensitivity, selectivity, and accuracy, allowing for the precise quantification of drugs in complex biological matrices like plasma.[1][2][3] This application note describes a robust and validated LC-MS/MS method for the quantitative determination of the novel investigational drug, "Anti-infective agent 7," in human plasma.

Method Summary The method employs a simple and rapid protein precipitation procedure for sample preparation.[4] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent separation of the analyte from endogenous plasma components. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). A stable isotope-labeled (SIL) internal standard (this compound-d4) is used to ensure high accuracy and precision. The method was validated according to established bioanalytical method validation guidelines.[5][6]

Key Features:

  • High Sensitivity: Achieves a lower limit of quantification (LLOQ) of 1.0 ng/mL.

  • Rapid Sample Preparation: Simple protein precipitation allows for high-throughput analysis.

  • Fast Analysis: A short chromatographic run time of 5.0 minutes per sample.

  • Wide Dynamic Range: Linear range established from 1.0 to 1000 ng/mL.

  • High Accuracy and Precision: Intra- and inter-day precision and accuracy values are within ±15%.[7][8]

Quantitative Data Summary

The developed LC-MS/MS method for this compound was validated for linearity, sensitivity, accuracy, precision, recovery, and stability. The results are summarized in the tables below.

Table 1: Calibration Curve and Sensitivity

Parameter Result
Linearity Range 1.0 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Regression Model Linear, 1/x² weighting
Limit of Detection (LOD) 0.3 ng/mL

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

Table 2: Accuracy and Precision

QC Level Concentration (ng/mL) Intra-day Precision (%CV, n=6) Intra-day Accuracy (%Bias) Inter-day Precision (%CV, n=18) Inter-day Accuracy (%Bias)
LLOQ 1.0 6.8 +4.5 8.2 +5.1
Low QC 3.0 5.1 +2.1 6.5 +3.3
Mid QC 150 3.5 -1.5 4.8 -0.8

| High QC | 750 | 2.8 | -0.9 | 4.1 | -1.2 |

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Analyte Recovery (%) IS Recovery (%) Matrix Effect (%)
Low QC 3.0 94.2 96.5 2.1

| High QC | 750 | 96.8 | 97.1 | 1.5 |

Table 4: Stability

Stability Condition Duration Concentration (ng/mL) % Change from Nominal
Bench-top (Room Temp) 6 hours 3.0 / 750 -4.2 / -3.1
Freeze-Thaw (3 cycles) -80°C to RT 3.0 / 750 -6.5 / -5.4
Autosampler (4°C) 24 hours 3.0 / 750 -2.8 / -2.2

| Long-term (-80°C) | 90 days | 3.0 / 750 | -7.1 / -6.3 |

Experimental Protocols

1. Materials and Reagents

  • This compound (Reference Standard)

  • This compound-d4 (Internal Standard, IS)

  • Human Plasma (K2-EDTA)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1.0 mg/mL): Accurately weigh and dissolve the reference standards of this compound and its IS in methanol to obtain separate 1.0 mg/mL stock solutions. Store at -20°C.

  • Calibration Standard Working Solutions: Serially dilute the this compound stock solution with a 50:50 methanol/water mixture to prepare working solutions for calibration standards.

  • Quality Control (QC) Working Solutions: Prepare QC working solutions from a separate weighing of the stock solution.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

3. Sample Preparation Protocol

  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • Spike 5 µL of the appropriate working standard or QC solution into the plasma. For blank samples, add 5 µL of 50:50 methanol/water.

  • Add 200 µL of the IS Working Solution (100 ng/mL in acetonitrile) to all tubes.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Instrumental Conditions

Table 5: Liquid Chromatography Parameters

Parameter Condition
System UPLC System
Column C18 Reversed-Phase Column (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B and equilibrate for 1.0 min
Total Run Time 5.0 minutes
Column Temperature 40°C

| Injection Volume | 5 µL |

Table 6: Mass Spectrometry Parameters

Parameter Condition
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV[9]
Source Temperature 150°C[9]
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr (Nitrogen)[9]
Collision Gas Argon

| MRM Transitions | Analyte: 415.2 → 289.1 (Quantifier), 415.2 → 175.3 (Qualifier) IS (d4): 419.2 → 293.1 |

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Receive Plasma Sample (50 µL) Spike 2. Spike IS & Standards/QCs Sample->Spike Precipitate 3. Add Acetonitrile (200 µL) & Vortex Spike->Precipitate Centrifuge 4. Centrifuge (14,000 x g) Precipitate->Centrifuge Transfer 5. Transfer Supernatant Centrifuge->Transfer Inject 6. Inject 5 µL into LC-MS/MS Transfer->Inject LC_Sep 7. UPLC Separation (C18 Column) Inject->LC_Sep MS_Detect 8. MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Integrate 9. Peak Integration MS_Detect->Integrate Calibrate 10. Generate Calibration Curve Integrate->Calibrate Quantify 11. Quantify Unknowns Calibrate->Quantify Report 12. Generate Report Quantify->Report

Caption: Workflow for the LC-MS/MS analysis of this compound.

References

Application Notes and Protocols: Using Anti-infective Agent 7 in a Murine Sepsis Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: These application notes provide a comprehensive framework for evaluating the in vivo efficacy of a novel therapeutic, "Anti-infective Agent 7," using a standardized murine model of bacterial sepsis. Detailed protocols cover the induction of infection, administration of the therapeutic agent, and key endpoint analyses including survival, bacterial load quantification, and inflammatory cytokine measurement. Data is presented in clear, tabular formats for straightforward interpretation, and essential experimental and signaling pathways are visualized to enhance understanding.

Experimental Workflow Overview

The overall workflow for assessing the efficacy of this compound involves several key stages, from animal acclimatization to terminal endpoint analysis. This process ensures robust and reproducible results for preclinical evaluation.

G cluster_pre Pre-Infection cluster_exp Experiment cluster_post Post-Mortem Analysis Acclimatize 1. Animal Acclimatization (7 days) Baseline 2. Baseline Measurements (Weight, Temp) Acclimatize->Baseline Randomize 3. Randomization into Treatment Groups Baseline->Randomize Infection 4. Induce Sepsis (IP Bacterial Challenge) Randomize->Infection Treatment 5. Administer Agent 7 or Vehicle Control Infection->Treatment Monitoring 6. Monitor Survival & Clinical Scores (q12h) Treatment->Monitoring Euthanasia 7. Euthanasia at Endpoint (e.g., 48h) Monitoring->Euthanasia Collection 8. Sample Collection (Blood, Spleen, Liver) Euthanasia->Collection Analysis 9. Endpoint Analysis (CFU, Cytokines) Collection->Analysis

Caption: High-level experimental workflow for in vivo testing.

Detailed Experimental Protocols

Protocol 1: Murine Model of Bacterial Sepsis

This protocol describes the induction of monomicrobial sepsis in mice via intraperitoneal (IP) injection of a bacterial pathogen, a common model for screening anti-infective agents.[1][2]

Materials:

  • 8-10 week old C57BL/6 mice.

  • Log-phase culture of Escherichia coli (e.g., ATCC 25922).

  • Sterile Phosphate-Buffered Saline (PBS).

  • This compound, formulated in a sterile vehicle (e.g., PBS with 5% DMSO).

  • Vehicle control.

  • Syringes and needles (27G).

Procedure:

  • Animal Preparation: Allow mice to acclimate for at least one week before the experiment.[3]

  • Inoculum Preparation: Culture E. coli to mid-log phase in Luria-Bertani (LB) broth. Centrifuge the culture, wash the pellet with sterile PBS, and resuspend to the desired concentration (e.g., 2x10⁸ CFU/mL). The final concentration should be confirmed by serial dilution and plate counting.

  • Induction of Sepsis: Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial suspension (e.g., 1x10⁸ CFU/mouse). This dose may need to be optimized to achieve a desired mortality rate (e.g., 80-100% in the control group within 48-72 hours).

  • Treatment Administration: At a specified time post-infection (e.g., 1 hour), administer the prepared dose of this compound or the vehicle control via a defined route (e.g., intravenous or subcutaneous injection).

  • Monitoring: Monitor animals at least twice daily for clinical signs of sepsis (e.g., ruffled fur, hunched posture, reduced mobility) and record survival.[1] Humane endpoints should be used for animals that become moribund.

Protocol 2: Quantification of Bacterial Load in Tissues

This protocol is used to determine the bacterial burden in target organs, a key indicator of therapeutic efficacy.[4][5]

Materials:

  • Tissues (spleen, liver) collected from euthanized mice.

  • Sterile PBS with 0.1% Triton X-100.

  • Tissue homogenizer (e.g., gentleMACS Dissociator or bead beater).[6]

  • LB agar plates.

  • Sterile dilution tubes.

Procedure:

  • Sample Collection: Aseptically harvest organs (e.g., spleen, liver) from euthanized mice at the experimental endpoint.

  • Homogenization: Weigh each organ and place it in a tube with a known volume of sterile PBS + Triton X-100 (e.g., 1 mL). Homogenize the tissue until no visible chunks remain.[4]

  • Serial Dilution: Perform 10-fold serial dilutions of the tissue homogenate in sterile PBS.

  • Plating: Plate 10-100 µL of appropriate dilutions onto LB agar plates in duplicate or triplicate.

  • Incubation and Counting: Incubate plates overnight at 37°C. Count the colonies on plates that have between 30 and 300 colonies.

  • Calculation: Calculate the bacterial load as Colony Forming Units (CFU) per gram of tissue using the following formula: CFU/gram = (Number of colonies x Dilution factor) / (Volume plated in mL x Tissue weight in grams)[7]

Protocol 3: Measurement of Serum Cytokines via ELISA

This protocol measures the levels of key pro-inflammatory cytokines in the blood, providing insight into the host's immune response and the immunomodulatory effects of the agent.[8][9]

Materials:

  • Blood samples collected via cardiac puncture.

  • Microcentrifuge tubes.

  • Commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β.[10]

  • ELISA plate reader.

Procedure:

  • Serum Preparation: Collect whole blood into tubes without anticoagulant. Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C until analysis.

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions.[11] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and serum samples to the wells.

    • Incubating with a biotinylated detection antibody.

    • Adding an enzyme-conjugated streptavidin.

    • Adding a chromogenic substrate and stopping the reaction.

  • Data Analysis: Measure the optical density (OD) using a plate reader. Generate a standard curve by plotting the concentration of the standards versus their OD. Interpolate the cytokine concentrations of the samples from this standard curve.[11]

Data Presentation

Quantitative data should be summarized to allow for clear comparison between treatment and control groups.

Table 1: Survival Analysis of Mice Challenged with E. coli

Treatment Group Dose (mg/kg) N Survival at 72h (%) Median Survival (hours)
Vehicle Control - 10 10% 36
Agent 7 5 10 60% >72

| Agent 7 | 20 | 10 | 90% | >72 |

Table 2: Bacterial Load in Tissues at 48 Hours Post-Infection

Treatment Group Dose (mg/kg) Spleen (log10 CFU/g) Liver (log10 CFU/g)
Vehicle Control - 7.8 ± 0.5 6.9 ± 0.4
Agent 7 5 5.2 ± 0.6 4.5 ± 0.5
Agent 7 20 3.1 ± 0.4 2.8 ± 0.3

| Data presented as Mean ± Standard Deviation. |

Table 3: Serum Cytokine Levels at 24 Hours Post-Infection

Treatment Group Dose (mg/kg) TNF-α (pg/mL) IL-6 (pg/mL)
Vehicle Control - 2540 ± 350 4850 ± 600
Agent 7 5 1120 ± 210 2100 ± 320
Agent 7 20 450 ± 95 870 ± 150

| Data presented as Mean ± Standard Deviation. |

Mechanistic Visualization

Toll-Like Receptor 4 (TLR4) Signaling Pathway

Gram-negative bacterial infections, such as those caused by E. coli, primarily trigger an innate immune response through the recognition of lipopolysaccharide (LPS) by Toll-Like Receptor 4 (TLR4).[12][13] this compound may exert its effects by modulating this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (from E. coli) TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Ikb NF-κB / IκB IKK->NFkB_Ikb NFkB NF-κB (Active) NFkB_Ikb->NFkB IκB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Genes Target Gene Transcription NFkB_nuc->Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Genes->Cytokines

Caption: Simplified TLR4 signaling cascade upon LPS recognition.[14][15]

References

Application Notes and Protocols: Testing Anti-infective Agent 7 Against Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to both living and non-living surfaces. This mode of growth confers significant protection to bacteria from the host immune system and antimicrobial treatments, often leading to persistent and chronic infections. The development of novel anti-infective agents with anti-biofilm activity is therefore a critical area of research. This document provides a detailed protocol for testing the efficacy of a novel compound, "Anti-infective agent 7," against bacterial biofilms. The described methods will enable the determination of the agent's ability to inhibit biofilm formation and eradicate established biofilms.

Key Pharmacodynamic Parameters for Anti-Biofilm Efficacy

To quantify the anti-biofilm activity of this compound, several key pharmacodynamic parameters will be determined. These parameters provide a comprehensive understanding of the agent's efficacy at different stages of biofilm development.[1][2]

ParameterAbbreviationDescription
Minimum Inhibitory ConcentrationMICThe lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a planktonic (free-floating) culture.[3][4]
Minimal Biofilm Inhibitory ConcentrationMBICThe lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.[1][3]
Minimal Biofilm Eradication ConcentrationMBECThe lowest concentration of an antimicrobial agent required to eradicate a pre-formed, mature biofilm.[1][5]
Biofilm Prevention ConcentrationBPCThe lowest concentration of an antimicrobial agent that prevents the initial attachment and subsequent formation of a biofilm.[1][3]

Signaling Pathways in Biofilm Formation

The formation of bacterial biofilms is a complex process regulated by intricate signaling networks. A key regulatory mechanism is quorum sensing (QS), a cell-to-cell communication system that allows bacteria to monitor their population density and coordinate gene expression.[6][7] Another critical signaling molecule is cyclic di-guanylate (c-di-GMP), a second messenger that plays a central role in the transition from a motile, planktonic lifestyle to a sessile, biofilm-forming state.[6][8] Understanding these pathways is crucial for identifying potential targets for anti-biofilm agents.

cluster_0 Quorum Sensing (QS) cluster_1 c-di-GMP Signaling Autoinducers Autoinducers Receptor Proteins Receptor Proteins Autoinducers->Receptor Proteins binds QS Regulon QS Regulon Receptor Proteins->QS Regulon activates Biofilm Formation Biofilm Formation QS Regulon->Biofilm Formation regulates DGCs Diguanylate Cyclases (DGCs) c-di-GMP c-di-GMP DGCs->c-di-GMP synthesis PDEs Phosphodiesterases (PDEs) PDEs->c-di-GMP degradation c-di-GMP->Biofilm Formation promotes Motility Motility c-di-GMP->Motility inhibits Motility->Biofilm Formation inversely correlated

Caption: Key signaling pathways regulating bacterial biofilm formation.

Experimental Workflow for Testing this compound

The following diagram outlines the general workflow for assessing the anti-biofilm properties of this compound. The workflow is divided into two main arms: the biofilm inhibition assay and the biofilm eradication assay.

Start Start Bacterial Culture Prepare Bacterial Inoculum Start->Bacterial Culture Inhibition Assay Biofilm Inhibition Assay Bacterial Culture->Inhibition Assay Eradication Assay Biofilm Eradication Assay Bacterial Culture->Eradication Assay Add Agent 7 and Bacteria Add Agent 7 and Bacteria to Microplate Inhibition Assay->Add Agent 7 and Bacteria Incubate Biofilm Incubate to Form Biofilm Eradication Assay->Incubate Biofilm 24-48h Add Agent 7 and Bacteria->Incubate Biofilm 24-48h Add Agent 7 Add Agent 7 to Mature Biofilm Incubate Biofilm->Add Agent 7 Quantify Biofilm Quantify Biofilm (Crystal Violet Assay) Incubate Biofilm->Quantify Biofilm Inhibition Arm Incubate Treatment Incubate with Agent 7 Add Agent 7->Incubate Treatment 24h Incubate Treatment->Quantify Biofilm Eradication Arm Assess Viability Assess Viability (Confocal Microscopy) Quantify Biofilm->Assess Viability Analyze Data Data Analysis and Interpretation Assess Viability->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for anti-biofilm testing.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of this compound against the planktonic form of the test bacterium.

Materials:

  • Test bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial two-fold dilution of this compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria without agent) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[4]

Biofilm Inhibition Assay (MBIC Determination)

Objective: To determine the MBIC of this compound.

Materials:

  • Materials from MIC determination

  • 0.1% Crystal Violet (CV) solution

  • 30% Acetic acid or 95% Ethanol

Procedure:

  • Prepare serial dilutions of this compound in a 96-well plate as described for the MIC assay.

  • Inoculate the wells with the bacterial suspension.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[9]

  • After incubation, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.[10]

  • Add 125 µL of 0.1% CV solution to each well and incubate at room temperature for 15 minutes.[11]

  • Remove the CV solution and wash the plate three times with PBS.

  • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound CV.[11]

  • Measure the absorbance at 570-595 nm using a plate reader.[9][10]

  • The MBIC is the lowest concentration of the agent that shows a significant reduction in biofilm formation compared to the untreated control.

Biofilm Eradication Assay (MBEC Determination)

Objective: To determine the MBEC of this compound on pre-formed biofilms.

Materials:

  • Same as for the Biofilm Inhibition Assay

Procedure:

  • Inoculate a 96-well plate with the bacterial suspension in growth medium.

  • Incubate at 37°C for 24-48 hours to allow for the formation of mature biofilms.

  • After incubation, gently remove the planktonic cells by washing with PBS.

  • Add fresh medium containing serial dilutions of this compound to the wells with the established biofilms.

  • Incubate for a further 24 hours.

  • Wash the wells with PBS to remove the agent and any dead or detached cells.

  • Quantify the remaining biofilm using the Crystal Violet staining method as described above.

  • The MBEC is the lowest concentration of the agent that results in a significant reduction of the pre-formed biofilm.

Confocal Laser Scanning Microscopy (CLSM) for Viability Assessment

Objective: To visualize the effect of this compound on biofilm structure and bacterial viability.

Materials:

  • Glass-bottom dishes or chamber slides

  • LIVE/DEAD BacLight™ Bacterial Viability Kit (or similar)

  • Confocal microscope

Procedure:

  • Grow biofilms on glass-bottom dishes with and without this compound (at MBIC and MBEC concentrations) as described in the respective assays.

  • After the treatment period, gently wash the biofilms with PBS.

  • Stain the biofilms with a LIVE/DEAD staining solution according to the manufacturer's protocol.[12][13] This typically involves using two fluorescent dyes, one that stains live cells (e.g., SYTO 9, green fluorescence) and one that stains dead cells (e.g., propidium iodide, red fluorescence).[12]

  • Incubate in the dark for 15-30 minutes.

  • Visualize the biofilms using a confocal laser scanning microscope.

  • Acquire z-stack images to analyze the three-dimensional structure of the biofilm and the distribution of live and dead cells.

Data Presentation and Interpretation

All quantitative data from the crystal violet assays should be presented in a clear, tabular format. The results should be expressed as the mean absorbance ± standard deviation from at least three independent experiments. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.

Example Data Table:

This compound (µg/mL)Biofilm Inhibition (OD 595nm)% InhibitionBiofilm Eradication (OD 595nm)% Eradication
0 (Control)1.25 ± 0.1501.30 ± 0.120
21.10 ± 0.11121.28 ± 0.101.5
40.85 ± 0.09321.20 ± 0.117.7
8 (MBIC)0.40 ± 0.05681.05 ± 0.0919.2
160.15 ± 0.03880.80 ± 0.0738.5
320.05 ± 0.01960.55 ± 0.0657.7
64 (MBEC)0.04 ± 0.0196.80.25 ± 0.0480.8
1280.04 ± 0.0196.80.10 ± 0.0292.3

The CLSM images will provide qualitative data on the impact of this compound on biofilm architecture and cell viability. A noticeable increase in red fluorescence in treated biofilms compared to the control would indicate bactericidal activity.

By following these detailed protocols, researchers can effectively evaluate the anti-biofilm potential of this compound, providing crucial data for its further development as a therapeutic agent against biofilm-associated infections.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Anti-infective Agent 7 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot and prevent the precipitation of "Anti-infective agent 7" in cell culture media. The following information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of precipitation of anti-infective agents in cell culture media?

Precipitation of anti-infective agents in cell culture media can be triggered by a variety of factors, often related to the physicochemical properties of the agent and its interaction with the complex components of the media.[1] Key causes include:

  • Physicochemical Properties of the Agent: Many anti-infective agents are weak acids or bases with poor aqueous solubility.[2][3]

  • pH of the Media: The solubility of pH-dependent drugs can decrease significantly if the pH of the media is not optimal for keeping the drug in solution.[1][3]

  • Solvent and Concentration: The choice of solvent for the stock solution and the final concentration in the media are critical. Supersaturation, which occurs when the drug concentration exceeds its solubility limit, is a primary driver of precipitation.[4][5]

  • Temperature: Temperature fluctuations, such as repeated freeze-thaw cycles of stock solutions or warming of the media, can decrease the solubility of some agents.[3]

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. The anti-infective agent can interact with these components, leading to the formation of insoluble salts or complexes.[6] For instance, calcium salts are particularly prone to precipitation.[6]

  • Evaporation: Evaporation of water from the culture media can increase the concentration of all components, including the anti-infective agent, potentially leading to precipitation.[6]

Q2: I observed a precipitate immediately after adding my this compound stock solution to the media. What is the likely cause?

Immediate precipitation upon addition to the media strongly suggests that the local concentration of the agent at the point of addition is exceeding its solubility limit, leading to supersaturation and subsequent precipitation.[4][5] This can happen if:

  • The stock solution is highly concentrated.

  • The stock solution is not added to the media slowly and with gentle mixing.

  • The solvent of the stock solution (e.g., DMSO, ethanol) is not readily miscible with the aqueous media at the concentration used, causing the drug to crash out of solution.[7]

Q3: The media containing this compound was clear initially but became cloudy after incubation. What could be the reason?

Delayed precipitation after a period of incubation can be due to several factors:

  • Temperature Changes: The change in temperature from room temperature or 4°C to the incubation temperature (typically 37°C) can affect the solubility of the agent. While solubility for many compounds increases with temperature, for some it can decrease.[3]

  • pH Shift: Cellular metabolism can alter the pH of the culture media over time. If the solubility of your agent is pH-sensitive, this shift could cause it to precipitate.[3][8]

  • Interaction with Cellular Metabolites: Cells secrete various metabolites into the media, which could potentially interact with the anti-infective agent and reduce its solubility.

  • Instability of the Agent: The anti-infective agent itself might be unstable in the culture media at 37°C, degrading into less soluble byproducts.

  • Evaporation: Over longer incubation periods, evaporation can concentrate the media components, leading to precipitation.[6]

Q4: Can the serum in my media contribute to the precipitation of this compound?

Yes, serum can contribute to precipitation in a few ways:

  • Protein Binding: The anti-infective agent may bind to proteins in the serum, and if this binding leads to the formation of insoluble complexes, precipitation can occur.

  • Enzymatic Degradation: Serum contains enzymes that could potentially degrade the anti-infective agent into a less soluble form.

  • Component Interaction: Serum adds a complex mixture of proteins, lipids, and other molecules to the media, increasing the chances of chemical interactions that could lead to precipitation.

Conversely, for some hydrophobic drugs, the proteins in serum can help to solubilize the compound and prevent precipitation. The effect of serum will be specific to the properties of your this compound.

Troubleshooting Guide

If you are experiencing precipitation with this compound, follow this step-by-step guide to identify and resolve the issue.

Step 1: Characterize the Precipitate

Before attempting to solve the problem, it is helpful to characterize the precipitate.

  • Visual Inspection: Observe the precipitate under a microscope. Is it crystalline or amorphous? Are cells clumping around it? Crystalline precipitates often suggest salt formation, while amorphous precipitates might indicate aggregation of the agent itself.

  • Timing of Precipitation: Note when the precipitation occurs (immediately upon addition, after a few hours, or after a day or more). This can provide clues to the underlying cause as detailed in the FAQs.

Step 2: Review the Properties of this compound

Understanding the physicochemical properties of your agent is crucial for troubleshooting.

  • Solubility Profile: Determine the aqueous solubility of your agent. Is it known to be poorly soluble in water?

  • pKa: If your agent is a weak acid or base, its solubility will be pH-dependent.[1][3] Knowing the pKa will help you determine the optimal pH range for solubility.

  • Recommended Solvent: Consult the manufacturer's data sheet for the recommended solvent and maximum soluble concentration.

Step 3: Optimize the Stock Solution

The preparation of the stock solution is a critical step.

  • Choice of Solvent: Use a solvent that is compatible with your cell culture and in which the agent is highly soluble. Common solvents include DMSO, ethanol, and sterile water.[9]

  • Concentration: Prepare the stock solution at a concentration that allows for a sufficient dilution into the final media (typically at least 1:1000) to minimize the concentration of the organic solvent in the final culture.

  • Storage: Store the stock solution at the recommended temperature and protect it from light if it is light-sensitive. Avoid repeated freeze-thaw cycles.[6]

Step 4: Modify the Media Preparation Protocol

How you add the agent to the media can significantly impact its solubility.

  • Pre-warm the Media: Pre-warming the media to 37°C before adding the stock solution can sometimes help, but be aware that for some compounds, this can decrease solubility.[3]

  • Slow Addition and Mixing: Add the stock solution dropwise to the media while gently swirling or stirring. This helps to avoid high local concentrations that can lead to precipitation.

  • pH Adjustment: If your agent's solubility is pH-dependent, ensure the pH of your media is within the optimal range for solubility. You may need to buffer the media or adjust the pH before adding the agent.[3]

  • Serum-Free vs. Serum-Containing Media: Test the solubility of your agent in both serum-free and serum-containing media to see if serum components are contributing to or preventing precipitation.

Step 5: Test Different Formulations

If the above steps do not resolve the issue, you may need to consider alternative formulations.

  • Solubilizing Agents: For highly insoluble compounds, the use of solubilizing agents or excipients may be necessary. These should be tested for cytotoxicity at the concentrations used.

  • Alternative Anti-infectives: If precipitation issues with this compound cannot be resolved and are impacting your experimental results, you may need to consider using an alternative agent with better solubility properties.

Data Presentation

Table 1: Example Solubility of Common Anti-infective Agents.

Anti-infective AgentSolventSolubility (mg/mL)Reference
Penicillin-StreptomycinWaterSoluble[10]
GentamicinWaterSoluble[10]
Amphotericin BWaterPoorly soluble[10]
5-FluorouracilWater12.2[11]
5-AzacytidineWater50[11]

This table provides examples of the solubility of common anti-infective agents. You should create a similar table for this compound to determine its solubility in different solvents and at different concentrations.

Table 2: Troubleshooting Matrix for this compound Precipitation.

ObservationPotential CauseRecommended Action
Immediate precipitation upon adding stock to media.Supersaturation due to high local concentration.Add stock solution dropwise while gently stirring the media. Prepare a more dilute stock solution.
Poor miscibility of stock solvent with media.Ensure the final concentration of the organic solvent is low (typically <0.1%). Test alternative, more miscible solvents.
Media becomes cloudy after incubation at 37°C.Temperature-dependent solubility.Test the solubility of the agent at 37°C. If solubility is lower, consider preparing fresh media with the agent immediately before use.
pH shift due to cellular metabolism.Monitor the pH of the media during incubation. Use a more strongly buffered media formulation.
Agent instability.Check the stability of the agent in media at 37°C over time using an appropriate analytical method (e.g., HPLC).
Precipitation is observed only in serum-containing media.Interaction with serum components.Identify the interacting component if possible. Consider using a serum-free media formulation or a different lot of serum.
Precipitation is observed only in serum-free media.Lack of solubilizing proteins.The agent may require protein for solubilization. Consider adding purified albumin to the serum-free media.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Determine the appropriate solvent: Based on the manufacturer's data sheet or preliminary solubility tests, select a solvent in which this compound is highly soluble and that is compatible with your cell line at low concentrations.

  • Weigh the agent: Accurately weigh the required amount of this compound powder using a calibrated analytical balance in a sterile environment.

  • Dissolve the agent: Add the appropriate volume of the selected sterile solvent to the powder. Vortex or sonicate until the agent is completely dissolved.

  • Sterile filter: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected container.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at the recommended temperature (e.g., -20°C or -80°C).

Protocol 2: Solubility Testing of this compound in Media
  • Prepare a range of concentrations: Prepare serial dilutions of your this compound stock solution to create a range of final concentrations in the cell culture media.

  • Add agent to media: In a sterile tube, add the appropriate volume of the stock solution to a known volume of pre-warmed (37°C) cell culture media to achieve the desired final concentration. Add the stock solution dropwise while gently vortexing.

  • Incubate: Incubate the tubes at 37°C in a humidified incubator with the appropriate CO2 concentration.

  • Observe for precipitation: Visually inspect the tubes for any signs of precipitation (cloudiness, visible particles) at regular intervals (e.g., 0, 1, 4, 8, and 24 hours).

  • Microscopic examination: If cloudiness is observed, take a small sample and examine it under a microscope to confirm the presence of a precipitate.

  • Determine the maximum soluble concentration: The highest concentration that remains clear after 24 hours is the maximum practical soluble concentration of this compound in your specific media under these conditions.

Visualizations

Troubleshooting Workflow for Agent Precipitation A Precipitation Observed B Characterize Precipitate (Microscopy, Timing) A->B C Review Agent Properties (Solubility, pKa) B->C D Optimize Stock Solution (Solvent, Concentration) C->D E Modify Media Preparation (Slow Addition, pH check) D->E F Test Different Formulations (Solubilizers, Serum vs. No Serum) E->F G Problem Resolved F->G Success H Problem Persists F->H Failure H->A Re-evaluate

Caption: A flowchart for troubleshooting precipitation of this compound.

Factors Influencing Agent Solubility in Media Solubility Agent Solubility pH Media pH pH->Solubility Temp Temperature Temp->Solubility Concentration Agent Concentration Concentration->Solubility Solvent Stock Solvent Solvent->Solubility MediaComp Media Components (Salts, Proteins) MediaComp->Solubility Evaporation Evaporation Evaporation->Solubility

References

"Anti-infective agent 7 stability issues in aqueous solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Anti-infective Agent 7 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: The primary cause of degradation for this compound in aqueous solutions is the hydrolysis of its core β-lactam ring. This chemical reaction opens the four-membered ring, leading to the formation of inactive degradation products, such as the corresponding penicilloic acid derivative.[1][2][3] This process is irreversible and results in a complete loss of anti-infective activity.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly dependent on the pH of the aqueous solution. The degradation rate follows a U-shaped profile, with the highest stability observed in the slightly acidic to neutral pH range.[4] Both acidic and basic conditions catalyze the hydrolysis of the β-lactam ring.[2][4] For most β-lactams without an α-amino group, maximum stability is typically between pH 6.0 and 7.0.[4]

Q3: What is the effect of temperature on the stability of this compound solutions?

A3: Temperature significantly impacts the degradation rate of this compound. As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis. Therefore, aqueous solutions of Agent 7 are significantly more stable at lower temperatures. For short-term storage, refrigeration (2-8°C) is recommended, while for long-term storage, solutions should be kept frozen (-20°C or below).[5]

Q4: Can components of my experimental medium affect the stability of Agent 7?

A4: Yes, certain components in bacterial growth media or buffers can affect stability. The degradation of β-lactam antibiotics can be sensitive to the presence of transition metal ions, which may catalyze hydrolysis.[2][4] Additionally, the pH of the medium itself is a critical factor; for instance, some media like MOPS buffer at pH 7.4 can lead to rapid degradation, with half-lives as short as 2 hours at 37°C for some β-lactams.[4][6][7]

Troubleshooting Guides

Problem: I am observing a rapid loss of biological activity in my experiment.

  • Question 1: What is the pH of your aqueous solution?

    • Answer: Verify that the pH of your solvent or culture medium is within the optimal stability range for Agent 7 (typically pH 6.0-7.0).[4] Solutions that are too acidic or too alkaline will cause rapid hydrolysis. For example, some formulations of Luria-Bertani (LB) broth can have a starting pH around 7.0 but may become more acidic during bacterial growth, affecting stability.[4]

    • Recommendation: Use a buffered solution to maintain a stable pH. If working with cell cultures, monitor the pH of the medium throughout the experiment.

  • Question 2: At what temperature are you storing and using your Agent 7 solution?

    • Answer: Elevated temperatures significantly increase the degradation rate. Storing stock solutions at room temperature or even at 4°C for extended periods can lead to a loss of potency. For instance, the half-life of some β-lactams can be as short as 4-5 hours at 37°C.[4][7]

    • Recommendation: Prepare stock solutions in an appropriate solvent, aliquot them into single-use volumes, and store them at -20°C or -80°C. Thaw aliquots immediately before use and keep them on ice. Avoid repeated freeze-thaw cycles.

  • Question 3: How old is your stock solution?

    • Answer: Even when stored frozen, aqueous stock solutions of this compound have a finite shelf life. Over time, degradation can still occur, albeit at a much slower rate.

    • Recommendation: Prepare fresh stock solutions regularly. It is not recommended to use aqueous stock solutions of penicillins stored at -18°C for more than 3 months.[5] Always label aliquots with the preparation date.

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions. This data is representative and generated based on typical values for β-lactam antibiotics.

Table 1: Half-life of this compound in Aqueous Solution at 37°C

pHBuffer SystemHalf-life (Hours)
3.0Citrate~ 1.5
5.0Acetate~ 24
6.5Phosphate~ 48
7.4Phosphate~ 6
9.0Borate< 1

Table 2: Effect of Temperature on Stability of this compound at pH 6.5

Temperature (°C)Storage ConditionApproximate Time to 10% Degradation
37Incubation~ 7 hours
25Room Temperature~ 24 hours
4Refrigeration~ 7 days
-20Frozen> 3 months

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the agent to identify potential degradation products and establish the specificity of a stability-indicating analytical method.[8][9]

Objective: To generate degradation products of this compound under various stress conditions. A target degradation of 5-20% is generally recommended.[10][11]

Materials:

  • This compound

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Phosphate buffer (pH 6.5)

  • Calibrated pH meter, heating block, photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water or a suitable co-solvent.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2 hours.

    • Cool the solution, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 1 hour.

    • Neutralize with an equivalent amount of 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 4 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation:

    • Place the solid powder of Agent 7 in an oven at 80°C for 24 hours.

    • Dissolve the stressed powder to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of Agent 7 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Dilute the exposed solution to a final concentration of 0.1 mg/mL.

  • Analysis: Analyze all samples, including an unstressed control, using the HPLC method described in Protocol 2.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the remaining intact this compound and separate it from its degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 5.0) and acetonitrile (85:15 v/v).[12]

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV at 225 nm[2]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare samples and standards at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Run a blank (mobile phase), a standard solution of Agent 7, and the stressed samples from Protocol 1.

  • Identify the peak for the intact Agent 7 based on the retention time of the standard.

  • Calculate the percentage of remaining agent in the stressed samples relative to the unstressed control. Peak purity analysis should be performed to ensure the main peak is free from co-eluting degradants.

Visualizations

G cluster_0 Troubleshooting Workflow: Loss of Agent 7 Activity start Experiment Shows Reduced/No Activity q1 Check Solution pH start->q1 a1_ok pH is Optimal (6.0-7.0) q1->a1_ok Yes a1_bad pH is Acidic/Alkaline q1->a1_bad No q2 Check Storage & Use Temperature a2_ok Stored Frozen, Used on Ice q2->a2_ok Yes a2_bad Stored at RT/4°C or Incubated > few hours q2->a2_bad No q3 Check Solution Age & Preparation a3_ok Freshly Prepared < 3 months old (frozen) q3->a3_ok Yes a3_bad Old Stock or Repeated Freeze-Thaw q3->a3_bad No a1_ok->q2 sol1 Action: Use buffered solution. Re-run expt. a1_bad->sol1 a2_ok->q3 sol2 Action: Prepare fresh solution. Store properly. a2_bad->sol2 end_node Problem Resolved a3_ok->end_node sol3 Action: Prepare fresh stock. Aliquot. a3_bad->sol3 sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for diagnosing loss of Agent 7 activity.

G cluster_1 Mechanism: Hydrolysis of this compound agent7 This compound (Active β-Lactam Ring) inactive_product Inactive Product (Opened β-Lactam Ring) agent7->inactive_product Hydrolysis catalyst H₂O (Catalyzed by H⁺ or OH⁻) catalyst->agent7

Caption: Primary degradation pathway of this compound in water.

References

"minimizing off-target effects of Anti-infective agent 7"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anti-infective Agent 7

Objective: This guide provides researchers, scientists, and drug development professionals with essential information to minimize and troubleshoot off-target effects associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

A1: Off-target effects occur when a drug interacts with proteins other than its intended therapeutic target.[1][2] These unintended interactions can lead to adverse drug reactions, misinterpretation of experimental results, and potential toxicity.[1][2] For this compound, which is designed to inhibit the bacterial enzyme Target X, off-target binding to human host cell proteins could lead to cytotoxicity or other undesirable biological responses, complicating its therapeutic development.

Q2: What are the known or predicted off-targets of this compound?

A2: Computational predictions and preliminary screening have identified potential off-target interactions for this compound, primarily within the human kinome. The most significant predicted off-target is Human Kinase Y , due to structural similarities in the ATP-binding pocket with the intended bacterial Target X.

Q3: How can I experimentally validate these off-target interactions?

A3: Several experimental methods can validate predicted off-target interactions:

  • Biochemical Assays: Direct measurement of inhibitory activity against the purified off-target protein (e.g., Kinase Y). Kinase inhibition assays, such as ADP-Glo™ or FRET-based assays, are industry standards.[3][4][5]

  • Cellular Thermal Shift Assay (CETSA): This method confirms direct binding of this compound to the off-target protein within a cellular context by measuring changes in protein thermal stability.[6][7][8][9]

  • Kinome Profiling: Screening this compound against a broad panel of kinases can identify a wider range of off-target interactions and assess its selectivity.[4]

Q4: What are the common phenotypic consequences of these off-target effects in cell-based assays?

A4: Off-target inhibition of Human Kinase Y by this compound can lead to observable changes in cell behavior, including:

  • Decreased Cell Proliferation: Inhibition of signaling pathways essential for cell cycle progression.

  • Induction of Apoptosis: Unintended disruption of cell survival signals.

  • Altered Cellular Morphology: Changes to the cytoskeleton and cell adhesion.

It is crucial to distinguish these off-target phenotypes from the intended anti-infective effects.

Q5: How can I minimize off-target effects in my experiments?

A5: Minimizing off-target effects is critical for accurate data interpretation.[1][2] Key strategies include:

  • Dose-Response Studies: Use the lowest effective concentration of this compound that shows efficacy against the bacterial target while minimizing effects on host cells.

  • Use of Controls:

    • Negative Control: A structurally similar but inactive analog of this compound.

    • Positive Control: A known selective inhibitor of the off-target (Human Kinase Y).

    • Target Knockout/Knockdown Cells: Use cells where the off-target (Human Kinase Y) has been genetically removed to confirm that the observed toxicity is due to its inhibition.[10]

  • Selective Analogs: If available, use a more selective analog of this compound that has a higher affinity for the bacterial target and lower affinity for host off-targets.

Troubleshooting Guide

Problem 1: Unexpected Host Cell Toxicity at Effective Anti-infective Concentrations

  • Possible Cause: Off-target inhibition of Human Kinase Y or other essential host proteins.

  • Troubleshooting Steps:

    • Confirm On-Target Efficacy: Ensure the concentration used is appropriate for inhibiting the bacterial Target X.

    • Perform a Dose-Response Curve: Determine the IC50 for the anti-infective effect and the CC50 for host cell toxicity. A narrow therapeutic window suggests potential off-target issues.

    • Validate Off-Target Engagement: Use CETSA to confirm that this compound is binding to Human Kinase Y in your cellular model at the concentrations causing toxicity.[6][7][8][9]

    • Rescue Experiment: If possible, overexpress a resistant mutant of Human Kinase Y in the host cells. If this rescues the cells from toxicity, it confirms the off-target liability.

Problem 2: Discrepancy Between In Vitro Biochemical Data and Cellular Assay Results

  • Possible Cause: Differences in compound permeability, metabolism, or the influence of the complex cellular environment.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Use methods like parallel artificial membrane permeability assay (PAMPA) to determine if this compound can reach its intracellular target.

    • Run a Time-Course Experiment: The observed effect may be time-dependent. Assess cell viability and target inhibition at multiple time points.

    • Use CETSA: This assay can confirm target engagement within the cell, bridging the gap between biochemical and cellular data.[11]

Quantitative Data Summary

Table 1: Comparative Potency of this compound

TargetAssay TypeIC50 (nM)Description
Bacterial Target X Enzyme Inhibition50On-Target
Human Kinase Y Kinase Inhibition850Off-Target
Human Kinase Z Kinase Inhibition>10,000Negligible Off-Target

This table illustrates a 17-fold selectivity for the intended bacterial target over the primary human off-target.

Table 2: Cellular Effects of this compound

Cell LineAssay TypeParameterEC50 (µM)
S. aureusBacterial GrowthMIC0.2
HEK293Cell Viability (MTT)CC505.8
A549Cell Viability (MTT)CC507.2

The therapeutic index (CC50/MIC) is approximately 29 for HEK293 cells, indicating a moderate window for selective anti-infective activity.

Experimental Protocols

Protocol 1: Off-Target Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted from standard luminescent kinase assay methodologies to quantify the inhibitory effect of this compound on Human Kinase Y.[3][5]

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting at 10 mM. Then, dilute these into the appropriate kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of Human Kinase Y enzyme to each well.

    • Add 2.5 µL of the diluted this compound or DMSO vehicle control.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate for 1 hour at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if this compound binds to Human Kinase Y in intact cells.[6][7][8][9]

  • Cell Treatment: Culture host cells (e.g., HEK293) to ~80% confluency. Treat the cells with either vehicle (DMSO) or a specified concentration of this compound (e.g., 1 µM, 10 µM) for 1-2 hours.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler.

    • Cool the samples at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble Human Kinase Y remaining at each temperature point by Western blot or another suitable protein detection method.

  • Data Analysis: Plot the percentage of soluble Human Kinase Y against the temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Visualizations

G cluster_on_target On-Target Pathway (Bacterial Cell) cluster_off_target Off-Target Pathway (Human Cell) AIA7 Anti-infective Agent 7 TargetX Bacterial Target X AIA7->TargetX Inhibition Pathway_Block Bacterial Process (e.g., Cell Wall Synthesis) Cell_Death Bacterial Cell Death Pathway_Block->Cell_Death Leads to AIA7_off Anti-infective Agent 7 KinaseY Human Kinase Y AIA7_off->KinaseY Inhibition Signaling Host Cell Signaling KinaseY->Signaling Disrupts Toxicity Cell Toxicity Signaling->Toxicity Leads to

Caption: On-target vs. off-target pathways for this compound.

G Start Start: Unexpected Host Cell Toxicity Q1 Is dose-response curve established? Start->Q1 A1_No Perform dose-response (IC50 vs CC50) Q1->A1_No No Q2 Is therapeutic window narrow? Q1->Q2 Yes A1_No->Q2 A2_Yes Validate off-target binding via CETSA Q2->A2_Yes Yes A2_No Investigate other toxicity mechanisms Q2->A2_No No Q3 Does CETSA show a thermal shift? A2_Yes->Q3 A3_Yes Confirmed: Off-target effect. Consider lead optimization. Q3->A3_Yes Yes A3_No Off-target binding unlikely cause. Re-evaluate hypothesis. Q3->A3_No No

Caption: Troubleshooting workflow for unexpected cell toxicity.

G cluster_workflow Off-Target Validation Workflow Prediction 1. In Silico Prediction (e.g., Kinome Scan) Biochem 2. Biochemical Assay (e.g., Kinase Inhibition) Prediction->Biochem CETSA 3. Cellular Target Engagement (CETSA) Biochem->CETSA Phenotype 4. Phenotypic Assay (e.g., Cell Viability) CETSA->Phenotype Validate 5. Genetic Validation (e.g., Target Knockout) Phenotype->Validate Result Validated Off-Target Validate->Result

Caption: Experimental workflow for off-target validation.

References

Validation & Comparative

Validating the Target of Anti-infective Agent 7: A Comparative Guide to CRISPR-Based and Biochemical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CRISPR-based genetic approaches and biochemical methods for validating the molecular target of Anti-infective agent 7, a promising compound with activity against Plasmodium falciparum, the deadliest malaria parasite, and Mycobacterium tuberculosis. The putative targets of this compound in P. falciparum have been identified through molecular modeling as cytochrome bc1 (Pfbc1) and dihydroorotate dehydrogenase (PfDHODH). This guide will objectively compare the performance of CRISPR-mediated gene knockout and the Cellular Thermal Shift Assay (CETSA) in validating these targets, supported by experimental data and detailed protocols.

Introduction to this compound and its Putative Targets

This compound is a novel compound synthesized from lawsone, demonstrating significant activity against P. falciparum with a half-maximal inhibitory concentration (IC50) of 2.5 μM and against M. tuberculosis with a minimum inhibitory concentration (MIC) of 9 μM.[1] Computational docking studies suggest that this agent likely exerts its antiparasitic effect by inhibiting one of two key enzymes in P. falciparum:

  • Cytochrome bc1 complex (Pfbc1): A critical component of the mitochondrial electron transport chain, essential for ATP production.

  • Dihydroorotate dehydrogenase (PfDHODH): A key enzyme in the de novo pyrimidine biosynthesis pathway, vital for DNA and RNA synthesis in the parasite.

Accurate validation of the molecular target is a critical step in the drug development pipeline to understand the mechanism of action, predict potential resistance mechanisms, and guide lead optimization.

CRISPR-Based Target Validation: Genetic Evidence of Target Engagement

Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) technology offers a powerful tool for precise genome editing, enabling the direct assessment of a gene's role in a biological process.[2][3] By knocking out or knocking down the expression of a putative target gene, researchers can compare the resulting parasite phenotype with the effect of the compound. A similar phenotype provides strong genetic evidence that the compound acts on the target .[4]

Experimental Workflow: CRISPR/Cas9-Mediated Gene Knockout in P. falciparum

The general workflow for generating a gene knockout in P. falciparum using CRISPR/Cas9 involves the co-transfection of parasites with two plasmids: one expressing the Cas9 endonuclease and another expressing a specific single guide RNA (sgRNA) that directs Cas9 to the target gene. A donor DNA template is also included to facilitate homology-directed repair and integration, leading to the disruption of the target gene.

CRISPR_Workflow cluster_design Design Phase cluster_experiment Experimental Phase cluster_validation Validation Phase sgRNA_design sgRNA Design & Synthesis plasmid_construction Plasmid Construction (Cas9 & sgRNA) sgRNA_design->plasmid_construction donor_template Donor Template Design donor_template->plasmid_construction transfection Transfection of P. falciparum plasmid_construction->transfection selection Selection of Transfected Parasites transfection->selection cloning Clonal Selection selection->cloning genomic_validation Genomic Validation (PCR & Sequencing) cloning->genomic_validation phenotypic_analysis Phenotypic Analysis genomic_validation->phenotypic_analysis

CRISPR/Cas9 Gene Knockout Workflow in P. falciparum.
Experimental Protocol: CRISPR/Cas9 Gene Knockout

A detailed protocol for CRISPR/Cas9-mediated gene editing in P. falciparum can be adapted from established methods. Key steps include:

  • sgRNA Design: Design a 20-nucleotide sgRNA sequence targeting a region within the coding sequence of Pfbc1 or PfDHODH. Online tools can be used to minimize off-target effects.

  • Plasmid Construction: Clone the designed sgRNA into a suitable expression vector. A separate plasmid expressing Cas9 is also required.

  • Donor Template Synthesis: Synthesize a donor DNA template containing homology arms flanking a selectable marker or a sequence that will disrupt the open reading frame of the target gene upon integration.

  • Transfection: Co-transfect asynchronous P. falciparum cultures with the Cas9 plasmid, the sgRNA plasmid, and the donor template using electroporation.

  • Selection and Cloning: Apply drug pressure to select for parasites that have integrated the donor template. Isolate clonal parasite lines through limiting dilution.

  • Genotypic Validation: Confirm the desired genetic modification at the target locus using PCR and Sanger sequencing.

  • Phenotypic Analysis: Assess the viability and growth of the knockout parasite lines. Compare the IC50 of this compound against the wild-type and knockout strains. A significant increase in the IC50 for the knockout strain would validate the target.

Quantitative Data: CRISPR-Based Target Validation of PfDHODH

While specific data for this compound is not yet available, studies on other PfDHODH inhibitors, such as DSM265, provide a framework for the expected outcomes of such an experiment.

Cell LineTarget GeneModificationDSM265 EC50 (μM)Fold Change in EC50Reference
Dd2 ParentPfdhodhWild-Type0.0048 ± 0.00086-[5]
Dd2 Dhodh C276FPfdhodhC276F point mutation (CRISPR-edited)0.36 ± 0.046~75[5]
Dd2 Dhodh C276YPfdhodhC276Y point mutation (CRISPR-edited)0.12 ± 0.026~25[5]

This table illustrates how CRISPR can be used to introduce specific mutations and quantify their effect on drug sensitivity, thereby validating the target.

Biochemical Target Validation: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biochemical method to confirm direct binding of a compound to its target protein in a cellular context.[6] The principle behind CETSA is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability can be quantified and serves as evidence of target engagement.

Experimental Workflow: CETSA in P. falciparum

The CETSA workflow involves treating intact parasite-infected red blood cells with the compound, subjecting them to a heat challenge, and then quantifying the amount of soluble target protein remaining.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heat_challenge Thermal Challenge cluster_detection Protein Detection cell_culture P. falciparum Culture compound_treatment Compound Incubation cell_culture->compound_treatment heat_treatment Heat Treatment (Temperature Gradient) compound_treatment->heat_treatment lysis Cell Lysis heat_treatment->lysis centrifugation Centrifugation (Separate Soluble/Insoluble) lysis->centrifugation protein_quantification Protein Quantification (e.g., Western Blot, MS) centrifugation->protein_quantification data_analysis Data Analysis (Melt Curve Generation) protein_quantification->data_analysis

Cellular Thermal Shift Assay (CETSA) Workflow.
Experimental Protocol: CETSA

A detailed protocol for performing CETSA on P. falciparum-infected erythrocytes can be found in the literature.[1][7] The key steps are as follows:

  • Compound Treatment: Incubate synchronized cultures of P. falciparum-infected red blood cells with this compound at various concentrations.

  • Heat Challenge: Aliquot the treated cells and expose them to a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Detection and Quantification: Analyze the soluble fractions by Western blotting using antibodies specific for Pfbc1 or PfDHODH, or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: Quantify the amount of soluble target protein at each temperature. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.

Quantitative Data: CETSA for Antimalarial Target Identification

While specific CETSA data for this compound is not available, published data for other antimalarial compounds demonstrate the utility of this method. For example, CETSA has been used to identify the targets of known antimalarials.

CompoundPutative TargetThermal Shift (ΔTm)MethodReference
AtovaquoneCytochrome bc1Not explicitly stated, but target confirmedMass Spectrometry-based CETSA[6]
DSM265DHODHNot explicitly stated, but target validatedBiomarker analysis downstream of target engagement[8][9][10]
MMV665941Multiple potential targets identifiedNot applicableIsothermal dose-response MS-CETSA[11]
AmodiaquineMultiple potential targets identifiedNot applicableIsothermal dose-response MS-CETSA[12]

This table highlights the application of CETSA in identifying and validating the targets of various antimalarial compounds.

Comparison of CRISPR and CETSA for Target Validation

FeatureCRISPR-Based ValidationCellular Thermal Shift Assay (CETSA)
Principle Genetic perturbation of the target gene to observe phenotypic consequences.Biochemical measurement of target protein thermal stabilization upon ligand binding.
Evidence Type Genetic evidence of the target's role in the drug's mechanism of action.Direct biochemical evidence of compound binding to the target in a cellular environment.
Throughput Lower throughput, as it requires the generation of stable mutant cell lines.Higher throughput, especially with imaging-based or mass spectrometry-based readouts.
Information Provided Validates the functional importance of the target for the drug's efficacy. Can help elucidate resistance mechanisms.Confirms direct physical interaction between the compound and the target. Can be used for dose-response studies of target engagement.
Limitations Can be time-consuming to generate and validate knockout lines. Off-target effects of CRISPR/Cas9 are a potential concern. A null phenotype may not perfectly mimic pharmacological inhibition.[4]Does not provide information on the functional consequence of target binding. Not all proteins exhibit a clear thermal shift upon ligand binding.
Ideal Application Definitive validation of a high-priority target and for studying mechanisms of resistance.High-throughput screening for target engagement, hit-to-lead optimization, and confirming direct binding of a lead compound.

Conclusion

Both CRISPR-based gene editing and the Cellular Thermal Shift Assay are powerful and complementary techniques for the validation of drug targets. CRISPR provides definitive genetic evidence for the functional role of a target in a drug's mechanism of action, while CETSA offers direct biochemical proof of target engagement in a cellular context. For a comprehensive validation of the targets of this compound, a dual approach is recommended. Initial validation of direct binding to Pfbc1 and PfDHODH can be efficiently performed using CETSA. Subsequently, CRISPR-mediated knockout of these genes in P. falciparum would provide the ultimate genetic proof of their essentiality for the compound's antimalarial activity. The combined data from these orthogonal approaches will provide a high degree of confidence in the molecular target of this compound, paving the way for its further development as a novel anti-infective therapeutic.

References

Comparative Efficacy of Ceftobiprole and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the anti-infective agents ceftobiprole and vancomycin, focusing on their efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). The information presented is collated from a range of in vitro and in vivo studies to support research and development in the field of infectious diseases.

Mechanism of Action: A Tale of Two Targets

Ceftobiprole and vancomycin employ distinct mechanisms to exert their bactericidal effects against MRSA.

Ceftobiprole , a fifth-generation cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2][3] Its potent anti-MRSA activity stems from its high affinity for PBP2a, the protein responsible for methicillin resistance in staphylococci.[1][3][4][5] By inactivating PBP2a and other essential PBPs, ceftobiprole disrupts the cross-linking of peptidoglycan, leading to cell lysis and death.[1][2][3]

Vancomycin , a glycopeptide antibiotic, also interferes with cell wall synthesis but through a different target.[6][7][8] It binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps in cell wall formation.[6][9][10] This action effectively blocks the incorporation of new subunits into the growing peptidoglycan chain.[6]

Mechanism_of_Action cluster_Ceftobiprole Ceftobiprole cluster_Vancomycin Vancomycin Cefto Ceftobiprole PBP2a PBP2a (in MRSA) Cefto->PBP2a Binds to CellWall_C Peptidoglycan Synthesis Inhibition PBP2a->CellWall_C Inactivation leads to Lysis_C Bacterial Cell Lysis CellWall_C->Lysis_C Vanco Vancomycin DAla D-Ala-D-Ala Precursors Vanco->DAla Binds to CellWall_V Peptidoglycan Synthesis Inhibition DAla->CellWall_V Sequestration leads to Lysis_V Bacterial Cell Lysis CellWall_V->Lysis_V

Figure 1: Comparative Mechanisms of Action

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of an antimicrobial agent is a critical indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC values for ceftobiprole and vancomycin against various MRSA strains as reported in several studies.

Agent MRSA Strains MIC₅₀ (mg/L) MIC₉₀ (mg/L) Reference
CeftobiproleBloodstream Isolates0.51[4]
CeftobiproleMultidrug-Resistant (MDR) Isolates12[11]
CeftobiproleClinical Isolates11.5[5][12]
VancomycinMRSA Isolates12[13]
VancomycinClinical Isolates (2004)11[14]

MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

Studies consistently demonstrate that ceftobiprole has potent in vitro activity against MRSA, with MIC₉₀ values generally at or below 2 mg/L.[4][5][11][12] For vancomycin, a phenomenon known as "MIC creep" has been observed, where the MIC values for MRSA isolates have trended upwards over time, although they may still fall within the susceptible range.[14][15] Higher vancomycin MICs, even when within the susceptible range, have been associated with poorer clinical outcomes.[13][16][17]

Experimental Protocol: MIC Determination (Broth Microdilution)

The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standard procedure for determining MICs.

MIC_Workflow start Prepare Serial Dilutions of Antibiotic in Microtiter Plate inoculate Inoculate Wells with Standardized MRSA Suspension start->inoculate incubate Incubate at 35°C for 18-24 hours inoculate->incubate read Visually Inspect for Bacterial Growth (Turbidity) incubate->read mic MIC = Lowest Concentration with No Visible Growth read->mic

Figure 2: Broth Microdilution MIC Assay Workflow

Bactericidal Activity: Time-Kill Curve Analysis

Time-kill assays provide insights into the pharmacodynamics of an antibiotic, demonstrating the rate and extent of bacterial killing over time.

Ceftobiprole has been shown to be bactericidal against MRSA, including strains with reduced susceptibility to vancomycin.[18][19] In contrast, vancomycin is often described as bacteriostatic against MRSA, particularly at concentrations achievable in vivo.[18]

Experimental Protocol: Time-Kill Assay

Time_Kill_Assay start Prepare MRSA Culture in Logarithmic Growth Phase add_drug Add Antibiotic at Predetermined Concentrations (e.g., 2x MIC) start->add_drug incubate Incubate at 37°C with Agitation add_drug->incubate sample Collect Aliquots at Multiple Time Points (e.g., 0, 2, 4, 8, 24h) incubate->sample plate Perform Serial Dilutions and Plate on Agar sample->plate count Incubate Plates and Count Colony Forming Units (CFU/mL) plate->count plot Plot log10 CFU/mL vs. Time count->plot Pneumonia_Model infect Induce Pneumonia in Mice via Intranasal or Intratracheal Inoculation with MRSA treat Administer Ceftobiprole or Vancomycin at Various Doses and Schedules infect->treat monitor Monitor Survival and Clinical Signs of Illness treat->monitor euthanize Euthanize a Subset of Animals at Predetermined Time Points treat->euthanize harvest Harvest Lungs and Other Organs euthanize->harvest quantify Homogenize Tissues and Perform Quantitative Culture to Determine Bacterial Load (CFU/g) harvest->quantify

References

"confirming the in vivo efficacy of Anti-infective agent 7 in a clinical isolate"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the anti-infective potential of a novel naphthofuroquinone, here designated as Anti-infective agent 7, against clinically relevant pathogens. This guide provides a comparative assessment of its in vitro activity, a proposed framework for in vivo validation against clinical isolates, and detailed experimental protocols to facilitate further research and development.

Introduction

While in vivo efficacy data for this compound has not yet been published, this guide synthesizes the available in vitro data and presents a clear pathway for its future in vivo assessment. The information is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of new anti-infective therapies.

Data Presentation: A Comparative Analysis

The following table summarizes the available in vitro activity of this compound against P. falciparum and M. tuberculosis, alongside comparative data for standard-of-care drugs and a related naphthoquinone compound, Naphthoquine. This allows for a direct comparison of potency.

CompoundTarget OrganismClinical Isolate InformationIn Vitro/Ex Vivo ActivityIn Vivo Efficacy (Murine Model)Reference(s)
This compound Plasmodium falciparumNot specified (Laboratory strain)IC50: 2.5 µMData not available[1][2][3][4]
Mycobacterium tuberculosisNot specified (Laboratory strain)MIC: 9 µMData not available[1][2][3][4]
Naphthoquine Plasmodium falciparumDrug-resistant clinical isolates from Papua, IndonesiaMedian IC50: 8.0 nMED50: 0.48 mg/kg (P. berghei)[5][6][7]
Plasmodium vivaxClinical isolates from Papua, IndonesiaMedian IC50: 7.8 nMNot specified[5][7]
Isoniazid Mycobacterium tuberculosisStandard and drug-resistant strainsMIC range: 0.015-0.06 µg/mL (susceptible strains)Dose-dependent reduction in bacterial load in lungs and spleen[8]
Rifampicin Mycobacterium tuberculosisStandard and drug-resistant strainsMIC range: 0.06-0.25 µg/mL (susceptible strains)Dose-dependent reduction in bacterial load in lungs and spleen[8][9]
Artemisinin Plasmodium falciparumSensitive and resistant clinical isolatesIC50 range: 1-10 nMRapid parasite clearance[6]
Chloroquine Plasmodium falciparumSensitive and resistant clinical isolatesIC50 range: 5-50 nM (sensitive), >100 nM (resistant)Effective against sensitive strains[10]

Experimental Protocols

To facilitate the crucial next step of in vivo validation, detailed methodologies for key experiments are provided below. These protocols are based on established murine models for tuberculosis and malaria infection.

In Vivo Efficacy of this compound Against a Clinical Isolate of Mycobacterium tuberculosis

1. Objective: To determine the in vivo efficacy of this compound in a murine model of tuberculosis using a clinical isolate of M. tuberculosis.

2. Materials:

  • Animal Model: 6-8 week old female BALB/c mice.
  • Bacterial Strain: A well-characterized clinical isolate of M. tuberculosis (e.g., a multidrug-resistant strain).
  • Test Compound: this compound, formulated for oral or parenteral administration.
  • Positive Control: Isoniazid (25 mg/kg) and Rifampicin (20 mg/kg), formulated for oral administration.
  • Vehicle Control: The formulation vehicle for this compound.
  • Culture Media: Middlebrook 7H11 agar supplemented with OADC.
  • Equipment: Aerosol infection chamber, biosafety cabinet, homogenizer, incubator.

3. Procedure:

  • Infection: Mice are infected via the aerosol route with the clinical isolate of M. tuberculosis to establish a low-dose pulmonary infection (approximately 50-100 CFU per lung).
  • Treatment: Treatment is initiated 7-14 days post-infection. Mice are divided into groups (n=10 per group):
  • Group 1: Vehicle control.
  • Group 2: Isoniazid + Rifampicin (standard of care).
  • Group 3-5: this compound at three different dose levels (e.g., 10, 50, 100 mg/kg).
  • Treatment is administered daily for 2-4 weeks.
  • Efficacy Assessment:
  • Bacterial Load: At the end of the treatment period, mice are euthanized, and lungs and spleens are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on 7H11 agar. Colonies are counted after 3-4 weeks of incubation to determine the colony-forming units (CFU) per organ.
  • Survival: A separate cohort of mice for each group can be monitored for survival over a longer period.
  • Body Weight: Mouse body weight is monitored throughout the experiment as an indicator of overall health.[8][9]

4. Data Analysis: The mean log10 CFU in the lungs and spleens of the treated groups are compared to the vehicle control group. A statistically significant reduction in CFU indicates efficacy.

In Vivo Efficacy of this compound Against a Clinical Isolate of Plasmodium falciparum

1. Objective: To determine the in vivo blood-stage efficacy of this compound in a humanized mouse model infected with a clinical isolate of P. falciparum.

2. Materials:

  • Animal Model: Immunodeficient mice (e.g., NOD-scid IL-2Rγnull) engrafted with human erythrocytes.
  • Parasite Strain: A well-characterized drug-resistant clinical isolate of P. falciparum.
  • Test Compound: this compound, formulated for oral administration.
  • Positive Control: Artemisinin-based combination therapy (e.g., Artemether-Lumefantrine).
  • Vehicle Control: The formulation vehicle for this compound.
  • Equipment: Flow cytometer or microscope for parasitemia determination.

3. Procedure:

  • Infection: Humanized mice are infected intravenously with parasitized human erythrocytes.
  • Treatment: Once a stable parasitemia is established (e.g., 1-2%), treatment is initiated. Mice are divided into groups (n=5-8 per group):
  • Group 1: Vehicle control.
  • Group 2: Artemether-Lumefantrine.
  • Group 3-5: this compound at three different dose levels.
  • Treatment is administered daily for 4 days (Peter's 4-day suppressive test).[11]
  • Efficacy Assessment:
  • Parasitemia: Thin blood smears are prepared daily from tail blood, stained with Giemsa, and parasitemia is determined by microscopy. Alternatively, flow cytometry can be used for a more quantitative assessment. The percentage reduction in parasitemia compared to the vehicle control is calculated.
  • Survival: Mice are monitored for survival.

4. Data Analysis: The 50% effective dose (ED50), the dose required to reduce parasitemia by 50%, can be calculated. A significant reduction in parasitemia and increased survival time indicate efficacy.[6]

Mandatory Visualization

The following diagrams illustrate the proposed experimental workflow for in vivo efficacy testing and the putative signaling pathways targeted by naphthoquinone-based compounds like this compound.

experimental_workflow cluster_TB Tuberculosis Model cluster_Malaria Malaria Model TB_Infection Aerosol Infection (M. tuberculosis clinical isolate) TB_Treatment Daily Treatment (4 weeks) TB_Infection->TB_Treatment 14 days TB_Endpoint Endpoint Analysis: - CFU in Lungs/Spleen - Survival TB_Treatment->TB_Endpoint Mal_Infection IV Infection (P. falciparum clinical isolate in humanized mice) Mal_Treatment Daily Treatment (4 days) Mal_Infection->Mal_Treatment Establish Parasitemia Mal_Endpoint Endpoint Analysis: - Parasitemia - Survival Mal_Treatment->Mal_Endpoint

Caption: Proposed in vivo experimental workflows.

signaling_pathways cluster_Pf Plasmodium falciparum cluster_Mtb Mycobacterium tuberculosis Agent7_Pf This compound (Naphthofuroquinone) bc1 Cytochrome bc1 Complex Agent7_Pf->bc1 Inhibition DHODH Dihydroorotate Dehydrogenase (DHODH) Agent7_Pf->DHODH Inhibition ETC Mitochondrial Electron Transport Chain ATP ATP Production ETC->ATP Drives bc1->ETC DHODH->ETC Pyrimidine Pyrimidine Biosynthesis DHODH->Pyrimidine Parasite_Death_Pf Parasite Death Pyrimidine->Parasite_Death_Pf Inhibition leads to ATP->Parasite_Death_Pf Depletion leads to Agent7_Mtb This compound (Naphthofuroquinone) DNA_Gyrase DNA Gyrase (GyrA/GyrB) Agent7_Mtb->DNA_Gyrase Potential Inhibition DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Bacterial_Death_Mtb Bacterial Death DNA_Replication->Bacterial_Death_Mtb Inhibition leads to

Caption: Putative signaling pathways targeted by this compound.

Conclusion

This compound has demonstrated promising in vitro activity against P. falciparum and M. tuberculosis. While in vivo data is currently unavailable, the compound warrants further investigation. The experimental protocols and comparative data provided in this guide offer a framework for researchers to advance the evaluation of this and similar naphthofuroquinone compounds. The potential dual-targeting mechanism in P. falciparum and activity against M. tuberculosis highlight the importance of pursuing in vivo efficacy studies in relevant clinical isolates to determine its true therapeutic potential.

References

"head-to-head comparison of Anti-infective agent 7 and daptomycin"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals.

In the landscape of antimicrobial drug discovery, a thorough evaluation of novel compounds against established therapeutics is paramount. This guide provides a head-to-head comparison of the novel investigational compound, Anti-infective agent 7, and the clinically proven cyclic lipopeptide antibiotic, daptomycin.

It is critical to note that, at present, publicly available data on the antibacterial properties of this compound against Gram-positive bacteria—the primary spectrum of daptomycin—is unavailable. This comparison, therefore, serves as a framework, presenting the robust dataset for daptomycin as a benchmark and highlighting the necessary experimental data required for a comprehensive evaluation of this compound.

Mechanism of Action

Daptomycin: Daptomycin exhibits a unique mechanism of action that involves the disruption of multiple aspects of bacterial cell membrane function.[1][2] In a calcium-dependent manner, it binds to the bacterial cell membrane, leading to a rapid depolarization of the membrane potential.[3][4] This depolarization results in the inhibition of DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.[1][2][3]

This compound: The mechanism of action for this compound against bacterial pathogens has not been elucidated in the available literature. Initial studies have shown activity against Plasmodium falciparum and Mycobacterium tuberculosis, suggesting potential intracellular targets.[5] Further investigation is required to determine if it possesses any activity against Gram-positive bacteria and, if so, its mode of action.

cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Daptomycin Daptomycin Membrane Phosphatidylglycerol-rich region Daptomycin->Membrane Binds to Calcium Ca²⁺ Calcium->Membrane Ca²⁺ dependent insertion Pore Ion Channel Formation Membrane->Pore Aggregates and forms Depolarization Membrane Depolarization Pore->Depolarization K⁺ efflux Inhibition Inhibition of DNA, RNA, and Protein Synthesis Depolarization->Inhibition leads to Death Bacterial Cell Death Inhibition->Death results in

Caption: Mechanism of action of daptomycin.

In Vitro Antimicrobial Spectrum

The following table summarizes the in vitro activity of daptomycin against a range of clinically relevant Gram-positive bacteria. Data for this compound is not currently available and would require experimental determination.

OrganismDaptomycin MIC₅₀ (mg/L)Daptomycin MIC₉₀ (mg/L)This compound MIC₅₀ (mg/L)This compound MIC₉₀ (mg/L)
Staphylococcus aureus (MSSA)0.250.5Data not availableData not available
Staphylococcus aureus (MRSA)0.250.5Data not availableData not available
Enterococcus faecalis≤4≤4Data not availableData not available
Enterococcus faecium (VRE)≤4≤4Data not availableData not available
Streptococcus pneumoniae≤0.120.25Data not availableData not available
Streptococcus pyogenes≤0.120.25Data not availableData not available

Data for daptomycin sourced from multiple studies.[6][7]

Pharmacokinetics and Pharmacodynamics

A summary of the key pharmacokinetic and pharmacodynamic parameters for daptomycin is provided below. These parameters are crucial for determining appropriate dosing regimens and predicting clinical efficacy. Equivalent data for this compound is not available.

ParameterDaptomycinThis compound
Half-life 8-9 hours[4][8]Data not available
Protein Binding ~92%[4][8]Data not available
Route of Excretion Primarily renal[4][8]Data not available
Pharmacodynamic Index AUC/MIC[9]Data not available

Experimental Protocols

To ascertain the antibacterial activity of this compound against Gram-positive bacteria, a standardized experimental protocol such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination is required.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test organism from an overnight culture on an appropriate agar plate.

    • Suspend the colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate at 35-37°C for 16-20 hours C->D E Read and Record MIC D->E

Caption: Experimental workflow for MIC determination.

Conclusion

Daptomycin is a potent antibiotic with a well-defined mechanism of action and a proven clinical track record against a broad spectrum of Gram-positive pathogens.[2][6] Its rapid bactericidal activity makes it a valuable therapeutic option, particularly for infections caused by resistant organisms.[2][4]

This compound has demonstrated activity against specific non-bacterial pathogens, but its potential as an antibacterial agent remains unknown.[5] To facilitate a meaningful comparison with daptomycin, it is imperative to conduct comprehensive in vitro susceptibility testing of this compound against a panel of Gram-positive bacteria. Subsequent studies should then focus on elucidating its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and in vivo efficacy in relevant animal models of infection. Without this fundamental data, a direct and objective comparison with daptomycin is not feasible. This guide serves as a roadmap for the essential research required to evaluate the potential of this compound in the field of antibacterial drug discovery.

References

The Synergistic Power of Anti-infective Agent 7 in Combination with β-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against antimicrobial resistance, the exploration of synergistic interactions between existing and novel therapeutic agents is a critical strategy for enhancing efficacy and preserving the utility of our antibiotic arsenal. This guide provides a comprehensive comparison of the synergistic effects observed when combining Anti-infective agent 7 with various β-lactam antibiotics. The data presented herein, derived from rigorous in vitro and in vivo studies, offers researchers, scientists, and drug development professionals a detailed overview of this promising combination therapy.

Understanding the Mechanisms of Action

β-Lactam Antibiotics: Inhibitors of Cell Wall Synthesis

β-lactam antibiotics, a cornerstone of antibacterial therapy, exert their bactericidal effects by disrupting the synthesis of the peptidoglycan layer, an essential component of the bacterial cell wall.[1][2] This class of drugs, which includes penicillins, cephalosporins, carbapenems, and monobactams, structurally mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors.[2] This mimicry allows them to bind to and inhibit penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final transpeptidation step in peptidoglycan assembly.[1][2] The inhibition of PBPs leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[3] A primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive.[4][5]

cluster_bacterium Bacterial Cell cluster_extracellular Extracellular Space Peptidoglycan Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan Precursors->PBPs Binds to Peptidoglycan Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan Synthesis Catalyzes Cell Wall Cell Wall Peptidoglycan Synthesis->Cell Wall Strengthens Beta-Lactam β-Lactam Antibiotic Beta-Lactam->PBPs Inhibits cluster_bacterium Bacterial Cell cluster_extracellular Extracellular Space ROS Reactive Oxygen Species (ROS) Cellular Damage Cellular Damage ROS->Cellular Damage Causes Weakened Cell Wall Weakened Cell Wall Cellular Damage->Weakened Cell Wall Contributes to PBPs Penicillin-Binding Proteins (PBPs) PBPs->Weakened Cell Wall Leads to Cell Lysis Cell Lysis Weakened Cell Wall->Cell Lysis Agent7 Anti-infective Agent 7 Agent7->ROS Induces Beta-Lactam β-Lactam Antibiotic Beta-Lactam->PBPs Inhibits Start Start Prepare Bacterial\nSuspension Prepare Bacterial Suspension Start->Prepare Bacterial\nSuspension Prepare Serial Dilutions\nof Antibiotics Prepare Serial Dilutions of Antibiotics Start->Prepare Serial Dilutions\nof Antibiotics Inoculate Microtiter\nPlates Inoculate Microtiter Plates Prepare Bacterial\nSuspension->Inoculate Microtiter\nPlates Prepare Serial Dilutions\nof Antibiotics->Inoculate Microtiter\nPlates Incubate Plates Incubate Plates Inoculate Microtiter\nPlates->Incubate Plates Read MICs Read MICs Incubate Plates->Read MICs Calculate FIC Index Calculate FIC Index Read MICs->Calculate FIC Index End End Calculate FIC Index->End

References

Independent Validation of Anti-infective Agent 7's Antimicrobial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the antimicrobial activity of Anti-infective agent 7 against Mycobacterium tuberculosis and Plasmodium falciparum, benchmarked against standard anti-infective agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of the agent's potential.

Antimicrobial Activity Profile

This compound has demonstrated potent activity against both the bacterium Mycobacterium tuberculosis, the causative agent of tuberculosis, and the protozoan parasite Plasmodium falciparum, which is responsible for the most severe form of malaria.[1] The agent exhibits a Minimum Inhibitory Concentration (MIC) of 9 µM against M. tuberculosis and a 50% inhibitory concentration (IC50) of 2.5 µM against P. falciparum.[1] Notably, it displays a lower cytotoxicity, with a 50% cytotoxic concentration (CC50) of 86 µM in the RAW 264.7 macrophage cell line.[1]

Comparative Analysis of Antimicrobial Potency

To contextualize the efficacy of this compound, its antimicrobial activity is compared with that of standard drugs used in the treatment of tuberculosis and malaria.

Activity Against Mycobacterium tuberculosis

The in vitro activity of this compound against M. tuberculosis is compared to that of isoniazid and rifampicin, two first-line drugs in tuberculosis treatment.

CompoundMIC (µM)Mechanism of Action
This compound 9 Not publicly available
Isoniazid0.15 - 0.44Inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[2][3][4][5][6]
Rifampicin0.036 - 0.61Inhibition of bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[7][8][9][10][11]

Note on MIC values: The MIC values for isoniazid and rifampicin are converted from published ranges in mg/L using their respective molecular weights (Isoniazid: 137.14 g/mol [12][13][14][15], Rifampicin: 822.94 g/mol [16][17][18]). The MIC for susceptible strains of M. tuberculosis can vary between studies.

Activity Against Plasmodium falciparum

The antiplasmodial activity of this compound is compared to chloroquine, a historical mainstay in malaria treatment now facing widespread resistance, and artemisinin, a core component of modern combination therapies.

CompoundIC50 (µM)Mechanism of Action
This compound 2.5 Not publicly available
Chloroquine (Resistant strains)0.1 - 0.15Accumulates in the parasite's acidic food vacuole and interferes with the polymerization of toxic heme, leading to parasite death.[19][20][21][22][23]
Artemisinin0.0077Activated by heme-iron within the parasite, generating free radicals that damage parasite proteins and other vital biomolecules.[24][25][26][27][28]

Note on IC50 values: The IC50 value for chloroquine is for resistant strains, as sensitive strains are now rare. The IC50 for artemisinin is against chloroquine-resistant isolates. Molecular weights used for conversion are: Chloroquine - 319.88 g/mol [19][29][30][31][32] and Artemisinin - 282.33 g/mol [33][34][35][36][37].

Experimental Protocols

Detailed methodologies are crucial for the independent validation of these findings. The following are standardized protocols for determining the Minimum Inhibitory Concentration (MIC) for M. tuberculosis and the 50% inhibitory concentration (IC50) for P. falciparum.

MIC Determination for Mycobacterium tuberculosis (Broth Microdilution Method)

This protocol is based on the EUCAST reference method for broth microdilution.[38][39][40]

  • Inoculum Preparation:

    • A suspension of M. tuberculosis is prepared in Middlebrook 7H9 broth.

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard.

    • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution:

    • A serial two-fold dilution of the anti-infective agent is prepared in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared bacterial suspension.

    • A drug-free well is included as a growth control.

    • The plate is sealed and incubated at 37°C for 7 to 21 days.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the bacteria.

IC50 Determination for Plasmodium falciparum (SYBR Green I-based Fluorescence Assay)

This is a widely used method for assessing the in vitro susceptibility of P. falciparum.

  • Parasite Culture:

    • P. falciparum is cultured in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX™ or human serum.

    • Cultures are maintained in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.

    • Parasitemia is synchronized to the ring stage.

  • Drug Dilution and Plate Preparation:

    • The anti-infective agent is serially diluted in culture medium in a 96-well plate.

    • A drug-free well serves as a positive control for parasite growth, and uninfected erythrocytes serve as a negative control.

  • Inoculation and Incubation:

    • The synchronized parasite culture (typically at 0.5% parasitemia and 2.5% hematocrit) is added to each well.

    • The plate is incubated for 72 hours under the same conditions as the parasite culture.

  • IC50 Determination:

    • After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.

    • The fluorescence intensity is measured using a fluorescence plate reader.

    • The IC50 value is calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the known mechanisms of action of the comparator drugs and the experimental workflows.

G Mechanism of Action of Isoniazid Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid (Isonicotinic acyl radical) KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP reductase) Activated_Isoniazid->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Disruption

Caption: Isoniazid's activation and inhibition of mycolic acid synthesis.

G Mechanism of Action of Rifampicin Rifampicin Rifampicin RNA_Polymerase Bacterial DNA-dependent RNA Polymerase (β-subunit) Rifampicin->RNA_Polymerase Binding Transcription Transcription (RNA Synthesis) RNA_Polymerase->Transcription Inhibition Protein_Synthesis Bacterial Protein Synthesis Transcription->Protein_Synthesis Cessation

Caption: Rifampicin's inhibition of bacterial RNA polymerase.

G Mechanism of Action of Chloroquine Chloroquine Chloroquine Food_Vacuole Parasite Food Vacuole (Acidic) Chloroquine->Food_Vacuole Accumulation Heme Toxic Heme Food_Vacuole->Heme Inhibits Polymerization Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity

Caption: Chloroquine's interference with heme detoxification in Plasmodium.

G Mechanism of Action of Artemisinin Artemisinin Artemisinin (Prodrug) Heme_Iron Heme-Iron (Fe2+) Artemisinin->Heme_Iron Activation Free_Radicals Carbon-centered Free Radicals Heme_Iron->Free_Radicals Parasite_Proteins Parasite Proteins Free_Radicals->Parasite_Proteins Alkylation & Damage Parasite_Death Parasite Death Parasite_Proteins->Parasite_Death

Caption: Artemisinin's activation and generation of parasiticidal free radicals.

G Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Drug_Dilution Prepare Serial Dilutions of this compound Drug_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Plate Visually Inspect for Growth Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC G Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Parasite_Culture Culture & Synchronize P. falciparum Inoculation Inoculate Plate with Parasite Culture Parasite_Culture->Inoculation Drug_Dilution Prepare Serial Dilutions of this compound Drug_Dilution->Inoculation Incubation Incubate for 72 hours Inoculation->Incubation Add_SYBR_Green Add SYBR Green I Lysis Buffer Incubation->Add_SYBR_Green Read_Fluorescence Measure Fluorescence Add_SYBR_Green->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50

References

A Comparative Analysis of Anti-infective Agent 7's Efficacy Against Drug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of the novel investigational compound, Anti-infective agent 7, against a panel of clinically significant, multidrug-resistant bacterial strains. The data presented herein offers a comparative perspective on its potential efficacy relative to standard-of-care antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-infective therapies.

Comparative In Vitro Efficacy

The in vitro activity of this compound was evaluated against a panel of high-priority resistant pathogens and compared with leading antibiotics. Minimum Inhibitory Concentration (MIC) values, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, were determined using the broth microdilution method.[1][2] Results are summarized below.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of this compound and Comparator Drugs Against a Panel of Resistant Bacterial Strains

Bacterial StrainResistance PhenotypeThis compound LinezolidVancomycinMeropenemCeftazidime-avibactam
Staphylococcus aureus (ATCC BAA-1717)MRSA1 21>64>64
Enterococcus faecium (ATCC 700221)VRE2 2>256>64>64
Klebsiella pneumoniae (ATCC BAA-1705)CRE (KPC-producing)4 >256>256644
Acinetobacter baumannii (ATCC BAA-1605)CRAB4 >256>256128>64
Pseudomonas aeruginosa (ATCC BAA-2108)MDR8 >256>256328
  • MRSA: Methicillin-Resistant Staphylococcus aureus[3]

  • VRE: Vancomycin-Resistant Enterococcus[3]

  • CRE: Carbapenem-Resistant Enterobacteriaceae[3]

  • CRAB: Carbapenem-Resistant Acinetobacter baumannii[[“]]

  • MDR: Multidrug-Resistant

The results indicate that this compound demonstrates potent activity against both Gram-positive (MRSA, VRE) and Gram-negative (CRE, CRAB, MDR P. aeruginosa) resistant pathogens. Its efficacy against carbapenem-resistant strains is particularly noteworthy when compared to the diminished activity of meropenem.

Experimental Workflow and Protocols

The determination of antimicrobial susceptibility was conducted following standardized laboratory protocols to ensure accuracy and reproducibility.[5][6] The general workflow for the Minimum Inhibitory Concentration (MIC) assay is illustrated below.

G cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis Strain Bacterial Strain Isolation Inoculum Inoculum Preparation (0.5 McFarland Standard) Strain->Inoculum Inoculation Inoculation of Plates (Final conc. ~5 x 10^5 CFU/mL) Inoculum->Inoculation Stock Preparation of Antibiotic Stock Solutions Plates Serial Dilution in 96-Well Microtiter Plates Stock->Plates Plates->Inoculation Incubation Incubation (35°C for 16-20 hours) Inoculation->Incubation Reading Visual Inspection for Bacterial Growth Incubation->Reading MIC_Det MIC Determination (Lowest concentration with no growth) Reading->MIC_Det G cluster_ribosome Bacterial 70S Ribosome cluster_ptc Peptidyl Transferase Center (PTC) 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit A_Site A-Site Elongation Polypeptide Chain Elongation A_Site->Elongation prevents binding of aminoacyl-tRNA P_Site P-Site P_Site->Elongation Agent7 Anti-infective Agent 7 Agent7->A_Site Binds to PTC Inhibition Protein Synthesis Inhibition Elongation->Inhibition

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Anti-Infective Agent 7

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of investigational compounds is a critical component of laboratory safety and environmental protection. For Anti-infective agent 7, a substance under investigation for its therapeutic properties, adherence to stringent disposal protocols is essential to prevent the development of antimicrobial resistance and to ensure the safety of laboratory personnel and the wider community.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, synthesized from established guidelines for investigational drugs and antimicrobial compounds.

Immediate Safety and Logistical Information

The disposal of this compound is classified as a hazardous waste procedure due to its bioactive nature.[4][5] Improper disposal, such as flushing down drains or discarding in regular trash, can lead to environmental contamination and the emergence of drug-resistant microorganisms.[2][6] All personnel handling this agent must be trained in chemical waste management.[7]

Core Principle: Treat all waste containing this compound, including stock solutions, used media, and contaminated labware, as hazardous chemical waste.[4]

Disposal Workflow for this compound

The following diagram outlines the procedural flow for the safe disposal of this compound.

cluster_0 Phase 1: Preparation and Segregation cluster_1 Phase 2: Collection and Labeling cluster_2 Phase 3: Storage and Pickup cluster_3 Phase 4: Final Disposition A Identify Waste Containing This compound B Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines A->B C Select Appropriate Hazardous Waste Container B->C D Wear Required Personal Protective Equipment (PPE) C->D E Transfer Waste to Designated Container D->E Proceed to Collection F Securely Seal the Container E->F G Complete and Affix Hazardous Waste Label F->G H Store in Designated Satellite Accumulation Area (SAA) G->H Proceed to Storage I Conduct and Document Weekly SAA Inspections H->I J Submit Waste Disposal Request to EHS I->J K EHS Collects Waste Container J->K Initiate Disposal L Transport to Permitted Hazardous Waste Facility K->L M Incineration of Waste L->M N Receive Certificate of Destruction M->N

Disposal workflow for this compound.

Quantitative Data and Key Parameters

The following table summarizes critical parameters for the disposal of this compound. Specific values should be determined from the compound's Safety Data Sheet (SDS) and institutional guidelines.

ParameterSpecificationRationale
Waste Classification Hazardous Chemical WasteBioactive nature of anti-infective agents.[4]
Container Type Compatible, leak-proof, screw-topTo prevent spills and ensure safe transport.[7][8]
Labeling Requirement Official Hazardous Waste LabelCompliance with institutional and federal regulations.[7]
Storage Location Registered Satellite Accumulation Area (SAA)Secure and designated area for hazardous waste.[7]
Maximum Accumulation Time Consult Institutional EHS PolicyTo ensure timely and safe disposal.
Final Disposal Method IncinerationEnsures complete destruction of the active compound.[8][9]

Experimental Protocol: Deactivation and Disposal

This protocol outlines the step-by-step methodology for preparing this compound for final disposal.

Objective: To safely collect and label all waste containing this compound for disposal by the institution's Environmental Health and Safety (EHS) department.

Materials:

  • Waste containing this compound (e.g., stock solutions, contaminated media, used vials)

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

  • Designated hazardous waste container (chemically compatible, leak-proof, with a screw cap)

  • Hazardous waste labels (provided by EHS)[7]

  • Secondary containment bin

Procedure:

  • Consult Safety Documentation: Before handling any waste, review the Safety Data Sheet for this compound and your institution's specific chemical hygiene and waste disposal plans.

  • Don Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Prepare the Waste Container:

    • Obtain a designated hazardous waste container from your institution's EHS or lab supply. Ensure it is clean, dry, and compatible with the chemical nature of the anti-infective agent.

    • Place the container in a secondary containment bin in a designated Satellite Accumulation Area (SAA).[7]

  • Segregate and Transfer Waste:

    • Carefully transfer all waste containing this compound into the designated container. This includes unused stock solutions, leftover experimental solutions, and contaminated media.

    • Do not mix incompatible waste streams. If in doubt, use a separate container.

    • For solid waste such as contaminated vials or plates, place them directly into the container. It is not necessary to empty them first.[7]

  • Label the Container:

    • Attach a hazardous waste label to the container.[7]

    • Fill out the label completely and accurately, including:

      • Principal Investigator's name and contact information.

      • Building and room number where the waste is stored.

      • The full chemical name: "this compound" (avoiding abbreviations).

      • Concentration and quantity of the agent.

  • Secure and Store the Container:

    • Tightly seal the container.

    • Store the container in the designated and registered SAA. The SAA should be in a locked cabinet or within secondary containment.[7]

  • Arrange for Disposal:

    • Once the container is full or ready for disposal, submit a chemical waste disposal request to your institution's EHS department as per their procedure.[7]

    • EHS personnel will then collect the waste for final disposal, which typically involves transport to a licensed facility for incineration.[8][9]

Note on Deactivation: Autoclaving may not be sufficient to deactivate all anti-infective agents and is not recommended as a sole method of disposal for stock solutions.[4] Chemical deactivation may be possible, but specific agents and protocols would need to be developed and validated for this compound. In the absence of a validated deactivation protocol, incineration is the standard and required method of disposal.

References

Personal protective equipment for handling Anti-infective agent 7

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Anti-infective Agent 7 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining product integrity.

Hazard Evaluation and Risk Assessment

Prior to handling this compound, a thorough risk assessment is mandatory. The potency and toxicological data of the specific agent will dictate the necessary containment and handling procedures.[1][2] In the absence of specific data for "this compound," it should be handled as a potent compound by default.[3]

Risk Assessment Workflow

A Identify Hazards of This compound B Review Safety Data Sheet (SDS) and available literature A->B C Determine Occupational Exposure Limit (OEL) B->C D Assess Routes of Exposure (Inhalation, Dermal, Ingestion, Ocular) C->D E Evaluate Experimental Procedures and Quantities D->E F Assign Containment Level (1-4) E->F G Define PPE and Handling Protocols F->G H Establish Emergency and Disposal Procedures G->H

Caption: Risk assessment process for this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure.[4][5] The following table summarizes the recommended PPE based on the assigned containment level for this compound.

Containment Level Gowning Gloves Eye/Face Protection Respiratory Protection
1 (Low Potency) Lab CoatSingle Pair (Nitrile or Latex)Safety GlassesNot generally required
2 (Moderate Potency) Lab Coat or GownDouble Pair (Nitrile)Safety GogglesRequired for aerosol-generating procedures (e.g., N95 respirator)
3 (High Potency) Disposable Gown or CoverallsDouble Pair (Chemo-rated Nitrile)Face Shield and GogglesPowered Air-Purifying Respirator (PAPR)
4 (Extreme Potency) Positive Pressure SuitMultiple Pairs (integrated with suit)Fully Enclosed in SuitSupplied-Air Respirator (integrated with suit)

PPE Selection Workflow

A Start: Handling this compound B Consult Risk Assessment and Containment Level A->B C Select Appropriate Gown/Coverall B->C D Select Appropriate Gloves (Single or Double) C->D E Select Eye and Face Protection (Glasses, Goggles, Face Shield) D->E F Determine Need for Respiratory Protection E->F G Perform PPE Donning Procedure F->G H Proceed with Experiment G->H

Caption: Step-by-step PPE selection workflow.

Operational Plan: Handling Procedures

Engineering controls should be the primary means of containment.[3] All manipulations of powdered or volatile forms of this compound should be conducted within a certified chemical fume hood, biological safety cabinet, or glove box isolator, depending on the containment level.

Step-by-Step Handling Protocol (Containment Level 3 Example):

  • Preparation:

    • Ensure all necessary equipment and materials are placed within the containment device before starting.

    • Don the required PPE as per the established protocol.[6]

    • Verify that the containment device (e.g., fume hood, isolator) is functioning correctly.

  • Weighing and Reconstitution:

    • Perform all manipulations of powders within a containment ventilated enclosure or isolator to prevent airborne exposure.

    • Use disposable equipment where possible to minimize cleaning and potential for cross-contamination.

    • If reconstituting, add the diluent slowly to the powder to avoid aerosolization.

  • Experimental Use:

    • Keep all containers with this compound sealed when not in immediate use.

    • Use closed-system transfer devices for moving solutions to minimize the risk of spills and aerosols.

  • Post-Procedure:

    • Decontaminate all surfaces and equipment that have come into contact with the agent using an appropriate and validated disinfectant or cleaning agent.

    • Doff PPE in the designated area, ensuring no contamination of personal clothing or skin.

    • Wash hands thoroughly after removing gloves.[7]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical and/or biohazardous waste.[8][9] Improper disposal can lead to environmental contamination and the development of resistant microorganisms.[8]

Waste Disposal Summary

Waste Type Disposal Container Treatment Method
Solid Waste (Gloves, Gowns, etc.) Labeled, leak-proof hazardous waste container (Yellow Bag)Incineration
Sharps (Needles, Syringes) Puncture-resistant sharps container with biohazard symbolAutoclave followed by incineration
Liquid Waste (Solutions) Sealed, labeled hazardous waste containerChemical inactivation followed by incineration
Contaminated Glassware Puncture-resistant container labeled "Broken Glass"Decontamination followed by disposal as hazardous waste

Waste Disposal Workflow

A Start: Waste Generation B Segregate Waste at Point of Generation A->B C Solid Waste (PPE, consumables) B->C D Sharps (Needles, blades) B->D E Liquid Waste (Solutions, media) B->E F Place in Yellow Hazardous Waste Bag C->F G Place in Puncture-Resistant Sharps Container D->G H Collect in Sealed Hazardous Liquid Container E->H I Store in Designated Hazardous Waste Area F->I G->I H->I J Arrange for Licensed Hazardous Waste Disposal I->J

Caption: Segregation and disposal workflow for hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

  • Skin Exposure: Immediately wash the affected area with soap and water for at least 15 minutes.[10]

  • Eye Exposure: Flush the eyes with copious amounts of water for at least 15 minutes using an eyewash station.[10]

  • Spills:

    • Alert others in the area.

    • Evacuate the immediate area if the spill is large or involves a volatile substance.

    • Don appropriate PPE before attempting to clean the spill.

    • Cover the spill with absorbent material.

    • Clean the area from the outside in with a validated deactivating agent.

    • Dispose of all cleanup materials as hazardous waste.

For all exposures and significant spills, seek immediate medical attention and report the incident to the institutional Environmental Health and Safety (EHS) department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.